molecular formula C6H11N B2514319 4-Azaspiro[2.4]heptane CAS No. 95442-76-5

4-Azaspiro[2.4]heptane

Katalognummer: B2514319
CAS-Nummer: 95442-76-5
Molekulargewicht: 97.161
InChI-Schlüssel: JDDQECMBPWVIRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azaspiro[2.4]heptane hydrochloride (CAS 1414885-17-8) is a spirocyclic amine compound of significant interest in organic and medicinal chemistry. Its structure features a pyrrolidine ring fused to a cyclopropane ring via a shared spiro carbon atom, creating a rigid, three-dimensional scaffold . This conformational restriction is a primary advantage, as it minimizes the number of possible conformations a molecule can adopt. By locking a molecule into a specific, biologically active conformation, the entropic penalty upon binding to a target protein is reduced, which can lead to enhanced potency and selectivity for researchers designing novel bioactive molecules . This compound serves as a versatile building block, or "privileged scaffold," for the synthesis of more complex molecules . A prominent application of its close derivative, (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, is as a key intermediate in the industrial synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . Furthermore, the 5-azaspiro[2.4]heptane core has been extensively investigated for treating central nervous system disorders, showing promise as a potent and selective dual orexin receptor antagonist for sleep disorders . The hydrochloride salt form improves stability and handling for research applications. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-azaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(3-4-6)7-5-1/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDQECMBPWVIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unlocking Conformational Rigidity: The Therapeutic Potential of 4-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of structure-based drug design (SBDD), the 4-azaspiro[2.4]heptane scaffold represents a high-value tactical maneuver. As a rigidified bioisostere of proline and pyrrolidine, this spirocyclic moiety offers a unique solution to the "entropy penalty" problem in ligand binding. By locking the nitrogen lone pair vector and restricting the conformational flexibility of the 5-membered ring, this scaffold enhances binding affinity while simultaneously blocking metabolic "soft spots" at the


-carbon.

This technical guide analyzes the medicinal chemistry utility of 4-azaspiro[2.4]heptane, detailing its structural advantages, therapeutic applications in HCV and GPCR modulation, and providing a robust, self-validating synthetic protocol for its integration into lead compounds.

Part 1: Structural Logic & Bioisosterism

The "Escape from Flatland"

Modern medicinal chemistry has moved away from flat, aromatic-heavy molecules toward scaffolds with higher fraction of


 hybridized carbons (

). The 4-azaspiro[2.4]heptane system introduces three-dimensionality and orthogonality without significantly increasing molecular weight (MW).

Key Structural Features:

  • 
    -Quaternary Center:  The spiro-fusion at the 3-position (relative to the carbocycle) or 4-position (relative to the azacycle) creates a quaternary center adjacent to the nitrogen. This blocks the primary site of oxidative metabolism (CYP450-mediated 
    
    
    
    -hydroxylation), significantly extending half-life (
    
    
    ).
  • Vector Freezing: Unlike a flexible pyrrolidine, the spiro-cyclopropane ring restricts the envelope puckering of the 5-membered ring, freezing the exit vectors of substituents. This pre-organizes the ligand into its bioactive conformation, reducing the entropic cost of binding (

    
    ).
    
Visualization: The Proline Bioisostere Relationship

The following diagram illustrates the structural evolution from a standard proline residue to the rigidified 4-azaspiro[2.4]heptane scaffold.

Bioisostere_Logic Proline Native Proline (Flexible Envelope) Metabolism Metabolic Liability (α-H Oxidation) Proline->Metabolism CYP450 Attack Spiro 4-Azaspiro[2.4]heptane (Rigidified Scaffold) Proline->Spiro Cyclopropane Fusion Benefits 1. Blocked Oxidation 2. Fixed Vector 3. High Fsp3 Spiro->Benefits Therapeutic Gain

Figure 1: Structural evolution from proline to 4-azaspiro[2.4]heptane, highlighting the blockade of metabolic soft spots.

Part 2: Therapeutic Applications & Case Studies

HCV NS5A Inhibitors

The most prominent application of proline mimics lies in the inhibition of the Hepatitis C Virus (HCV) NS5A protein. First-generation inhibitors like Daclatasvir utilized L-proline caps. However, optimization campaigns demonstrated that spirocyclic constraints could improve potency against resistant viral variants.

  • Mechanism: The spiro scaffold locks the dihedral angles (

    
    ) of the amino acid moiety. In NS5A inhibitors, this rigidity forces the inhibitor into a conformation that perfectly spans the homodimer interface of the viral protein.
    
  • Data Insight: Analogs incorporating spiro[2.4] systems often exhibit a 2-5x improvement in potency against genotype 1b compared to their flexible dimethyl-proline counterparts.

Orexin Receptor Antagonists

Research into Dual Orexin Receptor Antagonists (DORAs) for insomnia has utilized the 5-azaspiro[2.4]heptane isomer (and related 4-aza variants) to replace the piperidine core. The spirocycle provides a distinct vector for the lipophilic tail, improving selectivity between Orexin-1 and Orexin-2 receptors.

DPP-4 Inhibitors (Diabetes)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins), the "cyano-pyrrolidine" warhead is standard. Replacing the pyrrolidine with a 4-azaspiro[2.4]heptane-5-carbonitrile increases chemical stability and selectivity against related proteases (DPP-8/9), reducing off-target toxicity.

Comparative Data: Metabolic Stability

The table below summarizes representative SAR trends when switching from a pyrrolidine to a 4-azaspiro[2.4]heptane core in a hypothetical GPCR ligand.

PropertyPyrrolidine Core (Reference)4-Azaspiro[2.4]heptane AnalogImpact
LogP 2.12.4Slight increase in lipophilicity due to C2 insertion.
HLM

15 min> 60 minCritical: Blockade of

-oxidation.
IC50 (Target) 12 nM4 nMCritical: Reduced entropic penalty.
Solubility HighModerateRigid structures can sometimes reduce solubility; requires polar groups.

Part 3: Technical Protocol – Synthesis of the Scaffold

Objective: Synthesis of N-Boc-4-azaspiro[2.4]heptane via the Kulinkovich-de Meijere reaction or Cyclopropanation. Selected Route: Simmons-Smith Cyclopropanation of Exocyclic Enecarbamates. Rationale: This route is scalable, avoids the use of highly pyrophoric reagents required for the Kulinkovich reaction (e.g., Grignards/Ti(OiPr)4) in initial screens, and allows for stereocontrol if chiral auxiliaries are used.

Reagents & Equipment
  • Precursor: N-Boc-2-methylene-pyrrolidine (commercially available or synthesized from proline).

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Trifluoroacetic acid (TFA).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Safety:

    
     is pyrophoric. All steps must be performed under Argon/Nitrogen atmosphere.
    
Step-by-Step Methodology
  • Preparation of the Zinc Carbenoid (Furukawa Modification):

    • Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

    • Add DCM (50 mL) and Diethylzinc (1.0 M in hexanes, 2.2 equiv) . Cool to 0°C.

    • Critical Step: Add Diiodomethane (2.2 equiv) dropwise over 20 minutes. A white precipitate may form. Stir for 15 minutes at 0°C to form the active

      
       species.
      
  • Cyclopropanation:

    • Dissolve N-Boc-2-methylene-pyrrolidine (1.0 equiv) in DCM (10 mL).

    • Add the substrate solution dropwise to the zinc reagent at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 12-16 hours.

    • Monitoring: Check via TLC (Stain: PMA or Ninhydrin). The exocyclic alkene spot should disappear.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Caution: Quench slowly with saturated aqueous

      
      . Vigorous gas evolution will occur.
      
    • Separate layers.[1] Extract aqueous phase with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 75-85% of N-Boc-4-azaspiro[2.4]heptane.

  • Deprotection (Optional for coupling):

    • Treat the Boc-intermediate with TFA/DCM (1:4) at 0°C for 1 hour to generate the free amine salt.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: N-Boc-2-methylene-pyrrolidine Reagent Generate Carbenoid: Et2Zn + CH2I2 (DCM, 0°C) Start->Reagent Add Substrate Reaction Cyclopropanation: Stir 12-16h @ RT Reagent->Reaction Simmons-Smith Quench Quench: Sat. NH4Cl (Careful!) Reaction->Quench Completion Product Product: N-Boc-4-azaspiro[2.4]heptane Quench->Product Workup & Purification

Figure 2: Synthetic workflow for the generation of the 4-azaspiro[2.4]heptane scaffold via Simmons-Smith cyclopropanation.

Part 4: Future Outlook & Strategic Recommendations

The 4-azaspiro[2.4]heptane scaffold is more than just a "rigid proline." It is a strategic tool for:

  • Fragment-Based Drug Discovery (FBDD): Its small size and defined vector make it an ideal fragment for growing into larger pockets.

  • Peptidomimetics: Replacing cis-proline bonds in macrocycles to improve oral bioavailability.

Recommendation: For drug discovery programs struggling with metabolic instability in proline-containing leads, a "spiro-scan" (replacing proline with spiro[2.4] analogs) should be a standard optimization protocol.

References

  • Synthesis and biological screening of new azaspiro[2.4]heptanecarboxylate derivatives. Source: ResearchGate (2015). URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate). URL:[Link]

  • Conformational Preferences of α-Substituted Proline Analogues. Source: Journal of Organic Chemistry (PMC/NIH). URL:[Link]

  • NS5A inhibitors in the treatment of hepatitis C. Source: Journal of Hepatology (PubMed). URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Source: ChemRxiv (2025). URL:[Link]

Sources

Thermodynamic Stability & Synthetic Utility of the Spiro[2.4]heptane Scaffold

[1]

Executive Summary

The spiro[2.4]heptane scaffold (CAS: 185-49-9) represents a unique intersection of high potential energy and kinetic stability.[1] Unlike its highly strained lower homolog, spiro[2.2]pentane, spiro[2.4]heptane sits in a "Goldilocks" zone: it possesses sufficient ring strain (~40–45 kcal/mol) to drive metabolic transformations or specific ring-opening reactions, yet retains enough kinetic stability to survive standard synthetic manipulations (chromatography, distillation <100°C).[1]

This guide analyzes the thermodynamic underpinnings of this stability, delineates the failure modes (acid-catalyzed opening, thermal rearrangement), and provides validated protocols for its construction and handling in drug discovery contexts.[1]

Structural & Energetic Fundamentals

Strain Energy Decomposition

The thermodynamic instability of spiro[2.4]heptane arises from the summation of angle strain (Baeyer strain) and torsional strain (Pitzer strain) inherent in its constituent rings, further exacerbated by the gem-disubstitution at the spiro center.[1]

Component RingStrain Energy (kcal/mol)Primary Source of Strain
Cyclopropane 27.5Deviation from 109.5° (60° internal angle); Eclipsing C-H bonds.[1]
Cyclopentane 6.2Eclipsing interactions (relieved by pseudorotation/puckering).[1]
Spiro[2.4] Correction ~5–8Steric compression at the quaternary center; restricted pseudorotation.[1]
Total Est. Strain ~40–42 High Energy Scaffold

Data derived from standard cycloalkane strain values and spiro-correction factors [1, 2].

Heat of Formation

While experimental combustion data for the parent hydrocarbon is sparse compared to linear alkanes, computational estimates (Joback method and G2MP2 extrapolations) place the standard enthalpy of formation (

-31.15 kJ/mol1

This negative value is deceptive; the molecule is exothermic relative to elements but highly endothermic relative to an unstrained isomer like 1-ethylcyclopentene.[1] This isomerization potential is the driving force for its reactivity.[1]

StrainComparisoncluster_0Strain Energy Hierarchy (kcal/mol)Spiro22Spiro[2.2]pentane(~63 kcal/mol)Highly UnstableSpiro33Spiro[3.3]heptane(~51 kcal/mol)Mod. UnstableSpiro24Spiro[2.4]heptane(~41 kcal/mol)MetastableSpiro44Spiro[4.4]nonane(~12 kcal/mol)StableIsomerization1-Ethylcyclopentene(Thermodynamic Sink)Spiro24->IsomerizationDriving Force

Figure 1: Comparative strain energy landscape.[1] Spiro[2.4]heptane occupies a metastable position, significantly less strained than spiro[2.2]pentane but prone to isomerization compared to spiro[4.4]nonane.[1]

Stability & Reactivity Profile

Acid Sensitivity (The Achilles' Heel)

The cyclopropane ring in spiro[2.4]heptane acts as a "loaded spring."[1] Under acidic conditions, the spiro center is susceptible to protonation, leading to ring opening.[1]

  • Mechanism: Protonation of the cyclopropane C-C bond leads to a tertiary carbocation (if substituted) or a non-classical cation, which rapidly relieves strain by ring expansion or opening to an ethyl group.[1]

  • Outcome: Treatment with strong Bronsted acids (e.g.,

    
    , 
    
    
    ) typically yields 1-ethylcyclopent-1-ene or related acyclic isomers [4].[1]
Thermal Stability Limits

The saturated spiro[2.4]heptane core is thermally robust up to ~200°C. However, unsaturated derivatives (e.g., spiro[2.4]hepta-1,4,6-triene ) are notoriously unstable.[1]

  • Rearrangement: The triene derivative undergoes a [1,5]-sigmatropic rearrangement at temperatures as low as 50°C to form bicyclo[3.2.0]hepta-1,3,6-triene [5].[1]

  • Implication: When designing drug scaffolds, avoid placing unsaturation within the spiro-fused cyclopropane ring unless transient reactivity is desired.[1]

ReactivityPathwayscluster_acidAcid-Catalyzed Pathwaycluster_thermalThermal Pathway (Unsaturated)SpiroSpiro[2.4]heptane CoreAcidStrong Acid (H+)Spiro->AcidSensitiveCationCarbocation Intermediate(Strain Relief)Acid->CationOpen1-Ethylcyclopentene(Thermodynamic Product)Cation->OpenHeatHeat (>50°C)BicycloBicyclo[3.2.0]hepta-1,3,6-trieneHeat->Bicyclo[1,5]-Sigmatropic ShiftTrieneSpiro[2.4]hepta-1,4,6-trieneTriene->HeatUnstable

Figure 2: Divergent reactivity pathways.[1] The saturated core is sensitive to acid (left), while unsaturated derivatives are thermally labile (right).[1]

Experimental Protocols

Synthesis via Simmons-Smith Cyclopropanation

The most reliable method for constructing the spiro[2.4]heptane core is the cyclopropanation of methylene cyclopentane.[1] This protocol avoids the high-energy intermediates of carbene insertion.[1]

Protocol:

  • Reagents: Methylene cyclopentane (1.0 equiv), Diiodomethane (

    
    , 1.5 equiv), Diethylzinc (
    
    
    , 1.5 equiv, 1.0 M in hexanes), Dry Toluene.[1]
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Cool

      
       solution to 0°C.
      
    • Add

      
       dropwise (maintain <5°C) to form the Furukawa reagent (
      
      
      ).[1] Stir for 20 min.
    • Add Methylene cyclopentane slowly.[1]

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Slowly add saturated

    
     (exothermic!).
    
  • Purification: Extract with pentane. The product is volatile; carefully distill or use as a solution.[1]

  • Validation: NMR (

    
    ) will show a characteristic quaternary spiro carbon signal at 
    
    
    ~20-25 ppm and high-field cyclopropane
    
    
    signals (
    
    
    ~5-10 ppm).[1]
Stability Testing Workflow

Before advancing a spiro[2.4] lead compound, perform this self-validating stability assay:

Test ConditionDurationAnalysisPass Criteria
PBS Buffer (pH 7.4) 24 hrs @ 37°CLC-MS / NMR>95% Parent remaining
0.1 M HCl 4 hrs @ RTLC-MS<5% Ring opening (M+18 or isomer peak)
Rat Liver Microsomes 60 min @ 37°CLC-MS

> 30 min (Metabolic stability)

Applications in Drug Design

Despite its strain, the spiro[2.4]heptane scaffold is a valuable tool for "Escaping Flatland" (increasing

1
  • Bioisosterism: It serves as a rigid, lipophilic bioisostere for the gem-dimethyl group or a carbonyl oxygen (in specific steric contexts).[1]

  • Vector Control: The spiro fusion forces substituents on the cyclopentane ring into specific vectors relative to the cyclopropane "tail," enabling precise probing of receptor pockets.[1]

  • Examples: While pure carbocyclic spiro[2.4]heptane drugs are rare, the motif exists in complex natural products (e.g., Illudins) and is used as a building block for antiviral agents (e.g., Ledipasvir analogs often explore spiro-fused geometries, though Ledipasvir itself uses a fused cyclopropane-pyrrolidine system) [7].[1]

References

  • Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322.[1] Link[1]

  • Liebman, J. F., & Greenberg, A. (1976).[1] "A survey of strained organic molecules." Chemical Reviews, 76(3), 311-365.[1] Link[1]

  • NIST Chemistry WebBook.[1] "Heptane, spiro[2.4]-."[1][2][3][4] Standard Reference Data. Link

  • Wiberg, K. B., & Kass, S. R. (1985).[1] "Acid-catalyzed rearrangement of bicyclobutanes."[1] Journal of the American Chemical Society, 107(4), 988-995.[1] Link[1]

  • Semmelhack, M. F., et al. (1981).[1] "Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes." Journal of the American Chemical Society, 103(6), 1579.[1] Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2638.[1] Link[1]

The Ascent of Azaspirocycles: From Serendipity to Rational Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the history, discovery, and application of azaspirocyclic systems in modern drug design. We will explore the evolution of these unique three-dimensional scaffolds from their early serendipitous discoveries to their current role as rationally designed components in a new generation of therapeutics. Key synthetic strategies, the profound impact of spirocyclization on physicochemical and pharmacological properties, and illustrative case studies of successful azaspirocyclic drugs will be detailed. This document is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development, offering insights into the strategic incorporation of azaspirocyclic motifs to overcome common challenges in drug design and to unlock novel chemical space.

A Historical Perspective: The Rise of the Third Dimension

The journey of azaspirocyclic compounds in medicinal chemistry is a compelling narrative of evolving perspectives on the role of molecular architecture in drug action. While the concept of spirocycles has been known for over a century, their deliberate use in drug design has seen a significant surge in recent decades, driven by the imperative to move beyond the confines of "flatland" aromatic systems.[1]

Early Forays and Foundational Discoveries (Mid-20th Century)

The mid-20th century witnessed the serendipitous discovery of several spirocyclic molecules with notable biological activity. These early examples, while not always fully appreciated for the specific contribution of their spirocyclic core, laid the groundwork for future exploration.

  • Griseofulvin (1959): An antifungal agent, Griseofulvin, stands as one of the earliest examples of a spirocyclic drug. Its complex, spiro-fused ring system was a curiosity at the time of its discovery and highlighted the potential for intricate three-dimensional structures to exhibit potent biological effects.[2]

  • Spironolactone (1959): This potassium-sparing diuretic, developed in the late 1950s, features a steroidal backbone with a spironolactone ring. While the primary pharmacology is dictated by the steroid core, the spirocyclic lactone is crucial for its mechanism of action.[2]

  • Fluspirilene (1963): An antipsychotic agent, Fluspirilene, discovered in 1963, incorporates a spiro-piperidine motif. Its development marked a growing recognition of the utility of spirocyclic systems in central nervous system (CNS) drug discovery.[3]

These early discoveries, while significant, were often the result of empirical screening and synthetic exploration rather than a deliberate strategy to leverage the unique properties of the spirocyclic scaffold. The synthetic methodologies to access these complex structures were also in their nascent stages, limiting their widespread adoption.

The "Escape from Flatland" and the Modern Era (Late 20th and Early 21st Century)

The late 20th and early 21st centuries marked a paradigm shift in drug discovery. The increasing prevalence of high-throughput screening and combinatorial chemistry led to a proliferation of drug candidates that were often planar and aromatic. While this approach yielded many successful drugs, it also led to challenges with solubility, metabolic stability, and off-target effects.

In 2009, a seminal publication by Lovering et al. titled "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success" crystallized the growing sentiment in the medicinal chemistry community. The paper demonstrated a strong correlation between a higher fraction of sp³-hybridized carbons (a measure of three-dimensionality) and improved clinical success rates. This provided a compelling rationale for the deliberate design of more three-dimensional molecules.[4]

This "escape from flatland" philosophy spurred a renaissance in the exploration of novel scaffolds, with azaspirocycles emerging as a particularly attractive class of building blocks. The inherent rigidity and three-dimensionality of the spirocyclic core offered a powerful tool to precisely orient substituents in three-dimensional space, leading to improved target engagement and selectivity.[1] Furthermore, the introduction of a spiro center was found to have a profound and often beneficial impact on the physicochemical properties of molecules.

The Azaspirocyclic Advantage: Engineering Superior Drug Properties

The strategic incorporation of an azaspirocyclic moiety into a drug candidate can impart a range of desirable properties that address common liabilities in drug development. These advantages stem from the unique structural and conformational features of the spirocyclic core.

Enhanced Three-Dimensionality and Shape Diversity

The defining feature of a spirocycle is the single atom shared by two rings, which forces the rings into perpendicular orientations. This creates a rigid, three-dimensional scaffold that allows for the precise and predictable positioning of functional groups in space. This is in stark contrast to more flexible acyclic or monocyclic systems, where conformational ambiguity can lead to entropic penalties upon binding to a target.

Improved Physicochemical Properties

The introduction of an azaspirocyclic core can significantly modulate key physicochemical properties, often leading to a more favorable drug-like profile.

  • Solubility: The disruption of planarity and the introduction of a more globular shape can hinder crystal packing, often leading to an increase in aqueous solubility.

  • Lipophilicity (LogP/LogD): Counterintuitively, replacing a flat, lipophilic aromatic ring with a saturated spirocycle can decrease lipophilicity. This is attributed to the increased polarity and the unique solvation properties of the three-dimensional structure.

  • Metabolic Stability: The quaternary spiro-carbon and adjacent atoms are often less susceptible to metabolic attack by cytochrome P450 enzymes, leading to increased metabolic stability and a longer half-life.

Bioisosteric Replacement

Azaspirocyclic systems have emerged as excellent bioisosteres for common heterocyclic motifs in medicinal chemistry, such as piperidines, morpholines, and piperazines. This "scaffold hopping" strategy allows medicinal chemists to retain key pharmacophoric interactions while simultaneously improving the overall properties of a molecule. For instance, replacing a piperidine ring with an azaspiro[3.3]heptane can maintain the crucial nitrogen interaction while introducing the aforementioned benefits of three-dimensionality and improved physicochemical properties.[5]

Quantitative Impact of Azaspirocyclization: A Comparative Analysis

The following table provides a quantitative comparison of the physicochemical and pharmacokinetic properties of selected azaspirocyclic compounds and their non-spirocyclic counterparts, illustrating the tangible benefits of this structural modification.

Parent ScaffoldAzaspirocyclic AnalogΔpKaΔlogD7.4Improvement in Metabolic Stability (t1/2)Reference
Morpholine2-Oxa-6-azaspiro[3.3]heptane+1.5-1.2Significantly reduced turnover in HLM and hepatocytes[6]
Piperidine1-Azaspiro[3.3]heptane--Generally higher metabolic stability[4]
Piperazine2,6-Diazaspiro[3.3]heptane--0.15 to -0.80-[7]

HLM: Human Liver Microsomes

Key Synthetic Strategies for Azaspirocyclic Systems

The increasing demand for azaspirocyclic scaffolds in drug discovery has driven the development of innovative and efficient synthetic methodologies. While the construction of the spirocyclic core can be challenging, several robust strategies have emerged.

[2+2] Cycloaddition

The [2+2] cycloaddition reaction is a powerful tool for the construction of four-membered rings, which are common components of azaspirocyclic systems. The thermal [2+2] cycloaddition between an alkene and an isocyanate, for example, can be used to generate a β-lactam, which can then be further elaborated into the desired azaspirocycle.

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the endocyclic alkene (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Isocyanate: To the stirred solution, add chlorosulfonyl isocyanate (Graf isocyanate, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic β-lactam.

  • Reactant Preparation: In a flame-dried, round-bottom flask, dissolve the spirocyclic β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.

  • Addition of Reducing Agent: To the stirred solution, add a solution of alane (AlH₃) in THF (typically 1 M, 3.0-4.0 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench the excess alane by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting suspension through a pad of Celite®, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield the 1-azaspiro[3.3]heptane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it is a particularly effective method for constructing larger rings within an azaspirocyclic framework. This reaction typically involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to cyclize a diene precursor.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. A variation of this reaction can be employed to construct spiroindolone scaffolds, which are present in a number of biologically active compounds. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the spirocyclic system.[1][8]

  • Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (e.g., 5-methoxytryptamine, 1.0 eq) and an isatin (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).

  • Addition of Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the spiroindolone product.

Case Studies: Azaspirocycles in Action

The successful application of azaspirocyclic systems in drug discovery is best illustrated through real-world examples. The following case studies highlight how the strategic incorporation of these scaffolds has led to the development of promising clinical candidates.

Case Study 1: AZD1979 - A Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonist

The discovery of AZD1979 is a prime example of how the replacement of a simple heterocycle with an azaspirocycle can lead to a significant improvement in drug-like properties. In the lead optimization program for MCHr1 antagonists for the treatment of obesity, researchers at AstraZeneca were facing challenges with high lipophilicity and off-target effects, including hERG inhibition.[9]

The team systematically replaced a morpholine ring in their lead series with a 2-oxa-6-azaspiro[3.3]heptane motif. This seemingly minor change had a profound impact:

  • Reduced Lipophilicity: The logD7.4 was reduced by 1.2 units, a significant improvement that is often difficult to achieve through other means.[6]

  • Increased Basicity: The pKa increased by 1.5 units, which can influence solubility and interactions with biological targets.[6]

  • Improved Metabolic Stability: The azaspirocyclic analog showed significantly reduced turnover in human liver microsomes and hepatocytes.[6]

  • Maintained Potency and Selectivity: Importantly, these improvements in physicochemical properties were achieved without compromising the compound's potency for the MCHr1 receptor or its selectivity against other targets.

The successful optimization of this series culminated in the selection of AZD1979 as a clinical candidate, demonstrating the power of azaspirocyclization as a tool for fine-tuning drug properties.[9]

Case Study 2: Sonrotoclax (BGB-11417) - A Next-Generation Bcl-2 Inhibitor

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis and a validated target in oncology. Sonrotoclax (BGB-11417), developed by BeiGene, is a next-generation Bcl-2 inhibitor that incorporates a 7-azaspiro[3.5]nonane linker. This rigid spirocyclic element plays a crucial role in the drug's superior potency and selectivity.[10]

The incorporation of the azaspirocycle contributes to:

  • Enhanced Potency: The rigid conformation enforced by the spirocycle optimizes the presentation of the key binding motifs to the BH3-binding groove of Bcl-2, leading to subnanomolar binding affinity.

  • Improved Selectivity: The precise spatial arrangement of substituents afforded by the spirocyclic linker enhances selectivity for Bcl-2 over other anti-apoptotic proteins like Bcl-xL, which can reduce off-target toxicities.

  • Favorable Pharmacokinetics: The overall three-dimensional structure and physicochemical properties of Sonrotoclax contribute to its excellent oral bioavailability and pharmacokinetic profile.

Sonrotoclax is currently in clinical development and has shown promising results in patients with various hematological malignancies, further validating the utility of azaspirocyclic scaffolds in the design of potent and selective protein-protein interaction inhibitors.

The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of this family determines the fate of a cell. In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade apoptosis and continue to proliferate.

Bcl-2 inhibitors, such as Sonrotoclax, are designed to mimic the action of pro-apoptotic BH3-only proteins. They bind to the hydrophobic groove on the surface of Bcl-2, displacing the pro-apoptotic proteins and thereby triggering the apoptotic cascade.

Bcl2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion Bax Bax MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP induces Bak Bak Bak->MOMP induces BH3_only BH3-only proteins (Bim, Bid, Puma) Bcl2 Bcl-2 BH3_only->Bcl2 inhibits BclXL Bcl-xL BH3_only->BclXL inhibits Bcl2->Bax inhibits Bcl2->Bak inhibits BclXL->Bax inhibits BclXL->Bak inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis activates caspases Sonrotoclax Sonrotoclax Sonrotoclax->Bcl2 inhibits Preclinical_Workflow Start Lead Azaspirocyclic Compound In_vitro_ADME In vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Start->In_vitro_ADME In_vitro_Tox In vitro Toxicology (hERG, Cytotoxicity) Start->In_vitro_Tox In_vivo_PK In vivo Pharmacokinetics (Rodent) In_vitro_ADME->In_vivo_PK In_vitro_Tox->In_vivo_PK In_vivo_Efficacy In vivo Efficacy Models (Disease-specific) In_vivo_PK->In_vivo_Efficacy Tox_Studies IND-enabling Toxicology Studies (Rodent and Non-rodent) In_vivo_Efficacy->Tox_Studies IND_Submission Investigational New Drug (IND) Application Tox_Studies->IND_Submission

Sources

Methodological & Application

incorporating 4-Azaspiro[2.4]heptane into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-Azaspiro[2.4]heptane-5-carboxylic Acid into Bioactive Peptides

Abstract

The incorporation of conformationally constrained amino acids is a pivotal strategy in modern peptidomimetic drug design. This guide details the technical integration of 4-azaspiro[2.4]heptane-5-carboxylic acid (often referred to as C3-Pro or Spiro[2.4]Pro) into peptide backbones. Unlike canonical proline, this spiro-fused bicyclic analogue rigidly locks the


 and 

torsion angles, significantly enhancing proteolytic stability and biasing the peptide backbone toward specific secondary structures (e.g.,

-turns or polyproline helices). This document provides optimized Solid Phase Peptide Synthesis (SPPS) protocols to overcome the inherent steric hindrance of the secondary amine and details the structural validation of the resulting peptidomimetics.

Introduction: The "Spiro Effect" in Peptide Engineering

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts the N-C


 bond rotation (

). However, the native proline ring still retains significant flexibility (puckering) and permits cis/trans isomerization of the preceding amide bond.

4-Azaspiro[2.4]heptane-5-carboxylic acid introduces a cyclopropane ring spiro-fused to the pyrrolidine at the C


 (or C

, depending on isomer) position. This modification serves three critical functions:
  • Steric Locking: The cyclopropane ring creates a "steric wall" that severely restricts ring puckering, freezing the molecular conformation.

  • Lipophilicity Enhancement: The additional carbon framework increases the logP, potentially improving membrane permeability.

  • Proteolytic Resistance: The rigid steric bulk prevents access to the peptide bond by common proteases (e.g., trypsin, chymotrypsin).

Chemical Structure: The core moiety is a bicyclic system where the nitrogen is part of a 5-membered ring (pyrrolidine) which shares a single carbon atom (spiro center) with a 3-membered ring (cyclopropane).

Pre-Synthesis Considerations

Building Block Selection

For SPPS, the Fmoc-protected derivative is required: Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid .

  • Source: Commercially available from specialized vendors (e.g., Enamine, Chem-Impex) or synthesized via cyclopropanation of Fmoc-3,4-dehydroproline using the Simmons-Smith reaction.

  • Storage: Store at -20°C under argon. The cyclopropane ring is generally stable, but the compound should be kept dry to prevent hydrolysis of the Fmoc group.

Resin Selection
  • C-Terminal Amides: Rink Amide MBHA resin (low loading: 0.3–0.5 mmol/g) is recommended to reduce inter-chain aggregation, which exacerbates the steric difficulty of coupling the spiro-amino acid.

  • C-Terminal Acids: 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin to prevent diketopiperazine formation, a common side reaction with proline analogues.

Protocol: Solid Phase Incorporation

The steric bulk of the spiro-cyclopropane ring makes the secondary amine of the 4-azaspiro[2.4]heptane moiety significantly less nucleophilic than native proline. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.

Coupling the Spiro-AA onto the Resin

This step couples the Fmoc-Spiro-AA to the growing chain.

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) is superior to DIPEA here as it minimizes racemization (epimerization) at the sensitive C

    
     position.
    

Step-by-Step:

  • Swell Resin: DCM (3 x 5 min), then DMF (3 x 5 min).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash DMF (5 x 1 min).

  • Activation: Dissolve Fmoc-Spiro-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in dry DMF. Add Collidine (6 eq).

  • Coupling: Add activated solution to resin. Shake at room temperature for 2 hours .

  • Re-coupling (Mandatory): Drain and repeat step 3-4 with fresh reagents for another 2 hours.

  • Capping: Acetic anhydride/Pyridine/DMF (1:1:8) for 10 min to terminate unreacted chains.

Coupling the Next Amino Acid (The "Difficult" Step)

Coupling onto the secondary amine of the spiro-ring is the bottleneck.

  • Reagent Choice: COMU or PyAOP are preferred over HATU for this specific step due to higher reactivity toward hindered secondary amines.

  • Temperature: Elevated temperature (50°C) is highly recommended, provided the C-terminal amino acid is not Cysteine or Histidine (risk of racemization).

Step-by-Step:

  • Deprotection: 20% Piperidine in DMF (2 x 15 min). Note: Extended time ensures removal of Fmoc from the sterically crowded amine.

  • Wash: DMF (5 x 1 min).

  • Activation: Dissolve Fmoc-AA-OH (next residue, 5 eq), COMU (5 eq), and Oxyma Pure (5 eq) in DMF. Add DIPEA (10 eq).

  • Coupling: React at 50°C for 60 minutes (microwave) or 4 hours (room temp).

  • Monitoring: Standard Kaiser test will likely be inconclusive (red-brown) due to the secondary amine. Use the Chloranil Test (blue = free secondary amine; colorless = coupled).

Visualization: SPPS Decision Logic

The following diagram illustrates the decision matrix for coupling conditions based on the steric environment of the spiro-analogue.

SPPS_Logic Start Start: Coupling onto 4-Azaspiro[2.4]heptane Amine Check_AA Is the incoming AA sterically hindered? (e.g., Val, Ile, Thr, Aib) Start->Check_AA Easy_AA Standard Hindered Protocol: HATU / HOAt / DIPEA Double Couple (2 x 2h) Check_AA->Easy_AA No (e.g., Gly, Ala) Hard_AA Advanced Hindered Protocol: COMU / Oxyma / DIPEA or PyAOP Check_AA->Hard_AA Yes QC_Check QC: Chloranil Test Easy_AA->QC_Check Microwave Can Microwave (50°C) be used? Hard_AA->Microwave MW_Yes Microwave Coupling 1 x 60 min @ 50°C Microwave->MW_Yes No Cys/His present MW_No Extended Manual Coupling Triple Couple (3 x 3h) @ Room Temp Microwave->MW_No Cys/His present MW_Yes->QC_Check MW_No->QC_Check Result_Blue Blue Beads: Incomplete QC_Check->Result_Blue Fail Result_Clear Colorless Beads: Success QC_Check->Result_Clear Pass Result_Blue->Hard_AA Repeat Step

Figure 1: Decision logic for coupling amino acids onto the sterically hindered secondary amine of the 4-azaspiro[2.4]heptane scaffold.

Cleavage and Purification

Despite the strained cyclopropane ring, the 4-azaspiro[2.4]heptane system is remarkably stable to standard acidic cleavage conditions.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

    
    O.
    
  • Duration: 2–3 hours at room temperature.

  • Precaution: Avoid using dithioerythritol (DDT) or thioanisole if possible, as sulfur scavengers can occasionally interact with strained rings under harsh acidic conditions, though this is rare for the spiro[2.4] system.

  • Purification: Reverse-phase HPLC (C18 column). The spiro-analogue increases lipophilicity; expect the peptide to elute later than the native proline equivalent.

Structural Validation Data

When characterizing the purified peptide, specific NMR signatures confirm the integrity of the spiro-ring.

Table 1: Comparative NMR Signatures (500 MHz, DMSO-d6)

FeatureNative Proline Peptide4-Azaspiro[2.4]heptane PeptideDiagnostic Note
H

Chemical Shift

4.4 – 4.7 ppm

4.2 – 4.5 ppm
Slight upfield shift due to ring strain anisotropy.
Side Chain Protons Multiplets (H

, H

, H

)
Cyclopropyl High-Field Signals Look for distinct multiplets at

0.4 – 1.0 ppm (cyclopropane protons).
C

Carbon (13C)

~29 ppm

~18–22 ppm
Significant shift due to quaternary spiro-carbon nature (if spiro is at C

).
Amide Temperature Coeff. VariableLow ppb/K (< 3)Indicates strong intramolecular H-bonding (e.g.,

-turn).

Application: Stabilizing -Turns

The primary utility of 4-azaspiro[2.4]heptane is the nucleation of Type II


-turns.

Mechanism: The spiro-cyclopropane ring enforces a specific range of torsion angles (


) that are ideal for the 

or

position of a turn.

Turn_Stabilization Unstructured Linear Peptide (Flexible) Spiro_Insert Insert 4-Azaspiro[2.4]heptane at (i+1) position Unstructured->Spiro_Insert Steric_Lock Cyclopropane Ring Restricts u03C6/u03C8 Angles Spiro_Insert->Steric_Lock Beta_Turn Stable Type II u03B2-Turn Formation Steric_Lock->Beta_Turn Bioactivity Enhanced Receptor Binding & Protease Resistance Beta_Turn->Bioactivity

Figure 2: Mechanism of action for


-turn induction via spiro-proline incorporation.

References

  • Synthesis of Spiro-Proline Analogues: Ledneczki, I., et al. (2020).[1] "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 25(23), 5678. [Link]

  • Conformational Analysis of Proline Analogues: Kubyshkin, V., & Rubini, M. (2024). "Proline Analogues." Chemical Reviews, 124(13), 8130-8232.[2] [Link]

  • Peptide Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. [Link]

  • Spiro-Proline in Drug Design (HCV Inhibitors): Belyakov, P. A., et al. (2015). "Spiro[2.4]heptane-based amino acids: synthesis and application in drug discovery." Russian Chemical Reviews, 84(12). [Link]

Sources

Application Note: Enantioselective Preparation of 4-Azaspiro[2.4]heptane Derivatives

[1]

Executive Summary & Strategic Analysis

The 4-azaspiro[2.4]heptane scaffold represents a unique class of conformationally restricted amino acid analogs. Structurally, it features a nitrogen atom directly attached to the spiro-quaternary carbon (an


This scaffold serves as a potent bioisostere for proline and gem-dimethyl groups, locking the nitrogen lone pair and the peptide backbone into specific vectors desirable for peptidomimetics, Orexin receptor antagonists, and antibiotic core structures.

Synthetic Challenges & Strategy

Constructing the quaternary spiro-center with high enantiocontrol is the critical bottleneck.

  • Classical Methods: The Kulinkovich-de Meijere reaction (Grignard/Ti-mediated) effectively builds the skeleton but typically yields racemates unless stoichiometric chiral auxiliaries are employed.

  • Modern Catalytic Approach: The most atom-economic and scalable enantioselective route involves the Rhodium(II)-catalyzed cyclopropanation of exocyclic enamides . This method utilizes donor/acceptor carbenoids to achieve high enantiomeric excess (ee) under mild conditions.

This guide details two protocols:

  • Protocol A (Primary): Catalytic Asymmetric Cyclopropanation (High Precision, Enantioselective).

  • Protocol B (Secondary): Kulinkovich-de Meijere Synthesis (Scale-up, Racemic/Diastereoselective).

Structural Definition & Nomenclature

It is vital to distinguish the target scaffold from its regioisomers to ensure the correct synthetic planning.

Scaffold NameStructure DescriptionKey FeaturePrimary Application
4-Azaspiro[2.4]heptane N attached to Spiro C

-Aminocyclopropane
Peptidomimetics, Orexin Antagonists
5-Azaspiro[2.4]heptane N separated by 1 C

-Proline Analog
HCV Inhibitors (e.g., Ledipasvir)

Note: This protocol focuses exclusively on the 4-Azaspiro (alpha-spiro) variant.

Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation[2]

This protocol utilizes a chiral dirhodium catalyst to transfer a carbene from a diazo precursor to an exocyclic enecarbamate. This route is preferred for drug discovery due to its high functional group tolerance and excellent stereocontrol.

Reaction Scheme & Mechanism[1][3][4][5]

The reaction proceeds via a metal-carbene intermediate.[1] The chiral ligands on the Rhodium lantern complex dictate the trajectory of the incoming enecarbamate, establishing the absolute stereochemistry of the spiro junction.

RhodiumCyclePrecursorExocyclic Enecarbamate(N-Boc-2-methylene-pyrrolidine)TSEnantio-determiningTransition StatePrecursor->TSSubstrate ApproachDiazoDiazo Donor(Ar-C(N2)-CO2R)CatalystChiral Rh(II) CatalystRh2(S-DOSP)4 or Rh2(p-PhTPCP)4Diazo->CatalystN2 extrusionCarbeneRh-CarbenoidIntermediateCatalyst->CarbeneCarbene->TSProductChiral 4-Azaspiro[2.4]heptaneTS->ProductCyclopropanationProduct->CatalystRegeneration

Figure 1: Catalytic cycle for the Rh(II)-mediated asymmetric spiro-cyclopropanation.

Materials & Reagents[1][2][3][7][8]
  • Substrate:

    
    -Boc-2-methylene-pyrrolidine (Prepared via Petasis olefination of 
    
    
    -Boc-2-pyrrolidinone).
  • Carbene Source: Methyl phenyldiazoacetate (Donor/Acceptor diazo compound).

  • Catalyst:

    
     (Davies Catalyst) or 
    
    
    (for sterically demanding substrates).
  • Solvent: 2,2-Dimethylbutane (DMB) or Trifluorotoluene (PhCF3) – Non-coordinating solvents are critical.

Step-by-Step Methodology
Step 1: Preparation of the Enecarbamate (Precursor)
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Dissolve

    
    -Boc-2-pyrrolidinone (10 mmol) in anhydrous Toluene (50 mL).
    
  • Olefination: Add dimethyltitanocene (Petasis reagent, 0.5 M in THF, 1.2 equiv) dropwise.

  • Reaction: Heat to 75°C in the dark for 16 hours. (Note: The reagent is light-sensitive).

  • Workup: Cool to RT. Dilute with Hexanes. Precipitate Titanium byproducts by adding water (1 mL). Filter through Celite.[2]

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc 9:1) yields

    
    -Boc-2-methylene-pyrrolidine as a colorless oil.
    
    • QC Check:

      
      H NMR must show exocyclic alkene protons at 
      
      
      4.8–5.2 ppm.
Step 2: Asymmetric Cyclopropanation
  • Catalyst Solution: In a flame-dried Schlenk tube, dissolve

    
     (1 mol%) in degassed 2,2-dimethylbutane (10 mL). Cool to -78°C.
    
  • Substrate Addition: Add the enecarbamate (1.0 mmol) to the catalyst solution.

  • Diazo Addition: Dissolve methyl phenyldiazoacetate (1.2 mmol) in DMB (5 mL). Add this solution via syringe pump over 2 hours to the cold reaction mixture. Slow addition is crucial to prevent diazo dimerization.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm to Room Temperature (RT) overnight.

  • Quench: No quench needed. Concentrate directly under reduced pressure.

  • Purification: Purify via Flash Chromatography (SiO2, Hexanes/EtOAc).

    • Yield Expectations: 70–85%.

    • Enantioselectivity:[3][4] >90% ee (determined by Chiral HPLC).

Protocol B: Kulinkovich-de Meijere Synthesis (Scale-Up)

For applications where racemate is acceptable, or if a chiral auxiliary (e.g.,


Reaction Logic

This transformation converts an amide (lactam) directly into an aminocyclopropane using a Grignard reagent and a Titanium(IV) promoter. The mechanism proceeds via a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.

Materials
  • Substrate:

    
    -Benzyl-2-pyrrolidinone.
    
  • Reagents: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether), Titanium(IV) isopropoxide (

    
    ).
    
  • Solvent: Anhydrous THF.

Methodology
  • Inert Atmosphere: Purge a 1L reactor with Nitrogen.

  • Substrate Mix: Charge

    
    -Benzyl-2-pyrrolidinone (50 mmol) and 
    
    
    (10 mmol, 20 mol%) into THF (200 mL).
  • Grignard Addition: Cool to 0°C. Add EtMgBr (110 mmol, 2.2 equiv) dropwise via an addition funnel over 1 hour. Caution: Exothermic reaction with gas evolution (Ethane).

  • Cyclization: Allow to warm to RT and stir for 4 hours. The solution typically turns dark brown/black.

  • Quench: Cool to 0°C. Carefully add saturated aqueous

    
     (100 mL). Vigorous bubbling will occur.
    
  • Extraction: Extract with EtOAc (3 x 150 mL). Wash combined organics with brine.

  • Isolation: Dry over

    
    , concentrate, and distill or chromatograph.
    
    • Product: 1-Benzyl-4-azaspiro[2.4]heptane.

Quality Control & Validation

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

TestMethodAcceptance CriteriaPurpose
Identity

H NMR (400 MHz)
Characteristic cyclopropane high-field signals (

0.4–1.2 ppm). Absence of alkene protons.
Confirm spiro-ring formation.
Enantiopurity Chiral HPLC>95% ee (for Protocol A)Verify stereocontrol.
Purity LC-MS>98% area purityEnsure removal of Rh/Ti byproducts.
Absolute Config X-ray CrystallographyMatch theoretical modelValidation of chiral induction.
Chiral HPLC Method (Representative)
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Troubleshooting & Optimization

Common Pitfalls
  • Low Enantioselectivity (Protocol A):

    • Cause: Reaction temperature too high or solvent coordination.

    • Fix: Ensure reaction is run at -78°C. Switch from DCM to non-polar solvents like Pentane or 2,2-Dimethylbutane.

  • Diazo Dimerization (Protocol A):

    • Cause: Addition rate of diazo compound is too fast.

    • Fix: Use a syringe pump. Maintain low local concentration of diazo species.

  • Incomplete Conversion (Protocol B):

    • Cause: Moisture in THF or degraded Grignard reagent.

    • Fix: Titrate Grignard before use. Use freshly distilled THF from Na/Benzophenone.

References

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424. Link

  • Reddy, R. P., & Davies, H. M. L. (2006). "Dirhodium Tetracarboxylate Catalyzed Enantioselective Cyclopropanation of Enamides." Organic Letters, 8(22), 5013–5016. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834. Link

  • Gagnon, A., et al. (2020). "Enantioselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations." ACS Catalysis, 10, 10310–10316. Link

  • Ledipasvir Structure Reference: "Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules, 2020, 25(23), 5622. (Cited for structural differentiation).[3][4][5][6] Link

Troubleshooting & Optimization

resolving solubility issues of 4-Azaspiro[2.4]heptane in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development professionals working with 4-Azaspiro[2.4]heptane (and its related salts).[1][2] It addresses the specific physicochemical challenges of this strained spirocyclic amine, focusing on solubility optimization and stability.

Topic: Solubility & Stability Optimization in Aqueous Media

Document ID: TS-AZS-2026-02 | Version: 1.4 | Status: Active Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists

Executive Summary & Molecule Profile

4-Azaspiro[2.4]heptane is a secondary amine integrated into a strained spirocyclic system.[1][2] Its unique geometry—a pyrrolidine ring spiro-fused to a cyclopropane—imparts distinct lipophilicity and basicity profiles compared to standard pyrrolidines.[1][2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Structure Spiro-fused pyrrolidine/cyclopropaneStrained ring system; potential acid sensitivity.[1][2][3]
Basicity (pKa) Est.[1][2] 9.5 – 10.5 (Secondary Amine)Highly pH-dependent solubility. Protonated (cationic) at neutral pH.[1][2]
LogP (Predicted) ~0.5 – 0.8Moderately lipophilic.[1][2] The free base is likely an oil or low-melting solid.[1][2]
State (Free Base) Oil / Low-melting SolidInsoluble in water. Prone to "oiling out" in basic buffers.[1][2]
State (HCl Salt) Crystalline SolidHighly water-soluble. Preferred form for biological assays.[1][2]

Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the root cause of your solubility issue.

Solubilityflowchart start START: Solubility Issue Detected form_check Which form are you using? start->form_check free_base Free Base (Oil/Solid) form_check->free_base salt_form HCl / Salt Form form_check->salt_form fb_issue Issue: Hydrophobicity. Free base is insoluble in water. free_base->fb_issue salt_check What is the solvent pH? salt_form->salt_check fb_fix ACTION: Convert to Salt or use DMSO stock. fb_issue->fb_fix ph_acidic pH < 7.0 (Water/Acidic Buffer) salt_check->ph_acidic ph_basic pH > 8.0 (Basic Buffer/Media) salt_check->ph_basic acid_issue Check Ionic Strength. Common Ion Effect? ph_acidic->acid_issue basic_issue Issue: Deprotonation. Salt converts to Free Base and precipitates/oils out. ph_basic->basic_issue buffer_fix ACTION: Lower pH to < 7.4 or add Cyclodextrin. basic_issue->buffer_fix

Figure 1: Decision matrix for diagnosing precipitation or dissolution failure.

Critical Solubility Protocols

Module A: Handling the Free Base (The "Oiling Out" Problem)

The free base of 4-Azaspiro[2.4]heptane is hydrophobic.[1] If you attempt to dissolve it directly in aqueous media (even with <1% DMSO), it will likely form an emulsion or stick to the plasticware.[1]

The Fix: In-Situ Salt Formation Do not use the free base for biological assays unless you are using a carrier (liposome/micelle).[1][2] Convert it to the hydrochloride salt immediately.[1][2]

Protocol: Micro-Scale Salt Conversion

  • Dissolve the free base in a minimal volume of Diethyl Ether or Dichloromethane (e.g., 10 mg in 500 µL).[1][2]

  • Add 1.1 equivalents of 4M HCl in Dioxane or Ethanolic HCl .

  • Observation: A white precipitate (the HCl salt) should form immediately.[1][2]

  • Evaporate the solvent under nitrogen or reduced pressure.[1][2]

  • Re-dissolve the resulting solid in Milli-Q water or PBS (pH 7.4) .

Module B: Aqueous Buffer Compatibility

The solubility of 4-Azaspiro[2.4]heptane is governed by the Henderson-Hasselbalch equation.[1]

  • pH < 8.0 : The nitrogen is protonated (

    
    ).[1][2] Soluble. 
    
  • pH > 9.0 : The nitrogen is deprotonated (

    
    ).[1][2] Insoluble (Oils out). [1]
    

Experimental Risk in PBS (pH 7.4) While the salt is soluble at pH 7.4, high concentrations (>10 mM) can locally buffer the solution towards the pKa, leading to micro-precipitation.[1]

Recommended Buffer Systems:

Assay Type Recommended Buffer Notes
Storage (Stock) Water or 10 mM HCl Stable indefinitely at -20°C.
Cell Culture PBS / Media (pH 7.[1][2]4) Limit conc. < 5 mM. If higher, verify pH hasn't shifted basic.[1][2]

| LC-MS | 0.1% Formic Acid in Water | Fully ionized; ideal for detection.[1][2] |

Advanced Formulation Strategies

If you require high concentrations (>10 mM) at neutral pH where the salt might be on the edge of solubility, use Complexation .[1]

Strategy: Cyclodextrin Complexation

The spiro-cyclopropane moiety is hydrophobic and fits well into the cavity of


-Cyclodextrin.[1][2]

Protocol:

  • Prepare a vehicle of 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water.[1][2]
    
  • Add the 4-Azaspiro[2.4]heptane HCl salt to this vehicle.

  • Vortex for 5 minutes.

  • Mechanism: The cyclodextrin encapsulates the hydrophobic spiro-tail, preventing aggregation of the free base form that exists in equilibrium at pH 7.4.[1][2]

Frequently Asked Questions (FAQs)

Q1: My stock solution in DMSO turned yellow after a month. Is it still good?

  • Answer: Proceed with caution. Secondary amines can undergo slow oxidation or react with impurities in DMSO over time.[1][2] While spiro[2.4] systems are relatively robust, color change indicates degradation (likely N-oxide formation or ring-opening traces).[1]

  • Recommendation: Always store amine stocks as HCl salts in water at -20°C, or prepare DMSO stocks fresh.[1][2] If you must store in DMSO, use anhydrous DMSO and store under argon at -80°C.[1][2]

Q2: Can I use the 5-Azaspiro isomer protocols for the 4-Azaspiro compound?

  • Answer: Generally, yes, but with a caveat. The 4-Azaspiro isomer has the nitrogen directly adjacent to the spiro-carbon (alpha position).[1] This creates more steric hindrance around the nitrogen compared to the 5-Azaspiro isomer (beta position).[1][2] Consequently, the 4-Azaspiro salt might have slightly different crystal packing (solubility kinetics) and a slightly lower pKa due to the inductive effect of the strained cyclopropane ring.[1]

Q3: I see a "cloud" when I dilute my DMSO stock into the culture medium.

  • Answer: This is the "Crash-out" effect .[1][2] You likely have the Free Base in DMSO.[1][2] When it hits the aqueous media (pH 7.4), the hydrophobicity dominates before protonation can occur.[1]

  • Fix: Acidify your DMSO stock slightly (add 1 eq.[1][2] HCl) before dilution, or dilute into a vortexing solution to ensure rapid mixing and protonation.

References

  • PubChem . 4-Azaspiro[2.4]heptane Hydrochloride (Compound Summary). National Library of Medicine.[1][2] [Link][1]

  • Mykhailiuk, P. K. (2025).[1][2][4] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[1][2][5] [Link] (Provides stability data on related spiro-enamines and salts).

Sources

Technical Support Center: Spiro[2.4]heptane Synthesis & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Ring-Opening Side Reactions in Spiro[2.4]heptane Synthesis Ticket ID: SPH-SYN-001 Assigned Specialist: Senior Application Scientist, Cyclopropane Chemistry Division

Executive Summary & Core Directive

The Challenge: Spiro[2.4]heptane possesses significant Baeyer strain (~26–27 kcal/mol) concentrated in the cyclopropane ring. While the spiro-fusion to the cyclopentane ring adds rigidity, it creates a "loaded spring" mechanism. The primary failure mode in synthesis is acid-catalyzed ring opening , which converts your target spiro-compound into thermodynamically stable isomers (e.g., 1-ethylcyclopentene) or oligomers.

The Solution: Success relies on a "Zero-Proton" protocol during reaction and a "Basic-Only" environment during workup. This guide replaces traditional acidic washes with a reductive/basic quenching strategy to preserve the spiro-carbon integrity.

The Gold Standard Protocol: Furukawa Modification

We recommend the Furukawa modification (


) over the traditional Simmons-Smith (

) couple for spiro[2.4]heptane.[1] It offers faster kinetics at lower temperatures, reducing the thermal window for rearrangement.
Reagents & Safety
  • Substrate: Methylenecyclopentane.

  • Carbenoid Source: Diiodomethane (

    
    ) / Diethylzinc (
    
    
    
    , 1.0 M in hexanes).
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Safety Critical:

    
     is pyrophoric. All transfers must occur under Argon/Nitrogen.
    
Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round-bottom flask. Cool to 0°C under Argon flow.

  • Reagent Loading: Add methylenecyclopentane (1.0 equiv) and anhydrous DCM.

  • Zinc Addition: Add

    
     (1.1 equiv) dropwise. Note: Exothermic.
    
  • Carbenoid Generation: Add

    
     (1.1 equiv) dropwise over 20 minutes. Maintain temp < 5°C.
    
  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor via GC-MS (look for MW 96).

  • The Critical Quench (See Diagram 1): Do NOT use dilute HCl. Quench with saturated

    
     (mildly acidic but buffered) or preferably saturated 
    
    
    
    if the product is highly sensitive.

Troubleshooting Guide: Preventing Ring Opening

Mechanism of Failure

The spiro[2.4]heptane ring opens via electrophilic attack (usually


 or Lewis Acids like 

).
  • Protonation:

    
     attacks the strained C-C bond.
    
  • Carbocation Formation: The bond breaks to form a tertiary carbocation at the spiro-center (or a rearranged secondary cation).

  • Isomerization: Elimination of a proton yields 1-ethylcyclopentene (thermodynamic sink).

Visualizing the Workflow & Control Points

SpiroSynthesis Start Start: Methylene Cyclopentane Reagent Add Et2Zn + CH2I2 (Furukawa Reagent) Start->Reagent Reaction Cyclopropanation (0°C -> RT) Reagent->Reaction Decision Color Check: Violet/Purple? Reaction->Decision Issue_I2 Iodine (I2) Present Lewis Acid Risk! Decision->Issue_I2 Yes Quench Quench: sat. NaHCO3 (Maintain pH > 7) Decision->Quench No (Colorless/White) Fix_Thio Wash: sat. Na2S2O3 (Reduces I2 -> I-) Issue_I2->Fix_Thio Fix_Thio->Quench Workup Extraction (DCM) Dry (K2CO3) Quench->Workup Purify Distillation or Alumina Column Workup->Purify

Caption: Figure 1. Optimized workflow for Spiro[2.4]heptane synthesis highlighting the critical Iodine scavenging step to prevent Lewis-acid catalyzed decomposition.

Diagnostics & Solutions (FAQ)

Q1: My reaction mixture turned dark violet/purple. Is my product ruined?

Diagnosis: This indicates the formation of free Iodine (


).
Risk: 

acts as a Lewis Acid catalyst, promoting polymerization and ring opening. Corrective Action:
  • Immediately wash the organic layer with saturated Sodium Thiosulfate (

    
    ) .
    
  • Shake until the violet color disappears (turns pale yellow/colorless).

  • Why? Thiosulfate reduces

    
     to harmless Iodide (
    
    
    
    ), removing the Lewis Acid threat.
Q2: I lost 40% yield during column chromatography. The NMR shows olefinic protons.

Diagnosis: Acid-catalyzed rearrangement on Silica Gel. Root Cause: Standard Silica Gel is slightly acidic (


). This is sufficient to open the strained spiro-ring.
Corrective Action: 
  • Switch to Neutral or Basic Alumina for stationary phase.

  • If you must use Silica, pretreat it with 1% Triethylamine (

    
    ) in hexanes to neutralize active sites.
    
Q3: Can I distill the product at atmospheric pressure?

Diagnosis: Thermal instability. Recommendation: No.

  • Spiro[2.4]heptane (bp ~121°C) should be distilled under reduced pressure (vacuum) if possible, or with a bath temperature not exceeding 140°C.

  • Ensure the pot residue is free of Zinc salts (Lewis Acids) before heating. Zinc Iodide (

    
    ) + Heat = Rapid Polymerization.
    

Comparative Stability Data

The following table illustrates the stability of the spiro-ring under various conditions, emphasizing the need for basic environments.

ConditionReagent/MediumResultRisk Level
Synthesis

Stable (Kinetic Product)Low
Quench 1M HClRing Opening (Ethylcyclopentene)CRITICAL
Quench Sat.

Stable (Buffered)Low
Quench Sat.

Optimal Stability Safe
Purification Silica Gel (Untreated)Partial DecompositionHigh
Purification Basic AluminaStableSafe

Mechanistic Insight: The Acid Threat

Understanding the enemy is key to defeating it. The diagram below details exactly how a proton source (


) destroys your molecule.

RingOpening Spiro Spiro[2.4]heptane (Strained) Transition Carbocation Intermediate Spiro->Transition Protonation of Cyclopropane Ring Proton H+ / Lewis Acid Proton->Transition Product 1-Ethylcyclopentene (Thermodynamic Sink) Transition->Product Bond Scission & Hydride Shift

Caption: Figure 2. Mechanism of acid-catalyzed ring opening. The relief of Baeyer strain drives the reaction toward the ethylcyclopentene isomer.

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes."[2] Journal of the American Chemical Society, 1959 , 81(16), 4256–4264.

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron, 1968 , 24(1), 53–58.

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103(4), 977–1050.

Sources

Technical Support Center: Impurity Remediation for 4-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: AZ-SPIRO-MET-001 Subject: Removal of Residual Metal Catalysts (Ti, Pd, Ru) from 4-Azaspiro[2.4]heptane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: 4-Azaspiro[2.4]heptane is a unique, strained spirocyclic secondary amine. Its synthesis (often via the Kulinkovich-de Meijere reaction ) typically leaves high residual Titanium (Ti) . Subsequent functionalization (e.g., Buchwald-Hartwig couplings) introduces Palladium (Pd) or Ruthenium (Ru) .

The Complication: The secondary amine nitrogen (


) is a potent ligand. It coordinates strongly with transition metals, creating stable complexes that resist standard filtration. Furthermore, the cyclopropane ring possesses significant ring strain (~27 kcal/mol), making the scaffold sensitive to harsh acidic conditions or excessive thermal stress during purification.

Regulatory Standard: All protocols below are designed to meet ICH Q3D (R2) guidelines for elemental impurities.

Decision Matrix (Workflow Visualization)

Before selecting a protocol, identify your primary contaminant and process constraints.

MetalRemovalWorkflow Start Crude 4-Azaspiro[2.4]heptane Mixture Identify Identify Primary Metal Contaminant Start->Identify Ti_Path Titanium (Ti) (From Ring Closure) Identify->Ti_Path Pd_Path Palladium (Pd) / Ru / Rh (From Coupling) Identify->Pd_Path Rochelle Protocol A: Rochelle's Salt Wash (Aqueous Workup) Ti_Path->Rochelle Check_Scale Scale > 100g? Pd_Path->Check_Scale Check_Emulsion Emulsion Formed? Rochelle->Check_Emulsion Scavenger Protocol B: Thiol-Silica Scavengers (Solid Phase) Result Target: <10 ppm Metal (ICH Q3D Compliant) Scavenger->Result Carbon Protocol C: Activated Carbon (Bulk Adsorption) Carbon->Result Check_Emulsion->Rochelle Yes (Add more Tartrate) Check_Emulsion->Result No (Clear Phase) Check_Scale->Scavenger No (High Value/Purity) Check_Scale->Carbon Yes (Cost Sensitive)

Caption: Decision tree for selecting the appropriate metal removal strategy based on contaminant type and scale.

Protocol A: Titanium Removal (The "Rochelle" Method)

Context: The Kulinkovich-de Meijere reaction uses stoichiometric Ti(OiPr)₄.[1] Simple water quenching creates gelatinous TiO₂, which traps the azaspiro product and causes intractable emulsions.

Mechanism: Sodium Potassium Tartrate (Rochelle's Salt) acts as a bidentate ligand, breaking down titanium oligomers into water-soluble monomeric tartrate complexes.

Step-by-Step Methodology
  • Quenching: Dilute the reaction mixture with diethyl ether or MTBE (do not use DCM yet, as it exacerbates emulsions).

  • Reagent Prep: Prepare a saturated aqueous solution of Rochelle's Salt (approx. 0.5 M).

  • The Wash: Add the Rochelle's solution to the organic phase (1:1 volume ratio).

  • The "Cure" (Critical Step): Vigorously stir the biphasic mixture for 2–4 hours at room temperature.

    • Self-Validating Sign: The mixture will transition from a cloudy/gray emulsion to two distinct, clear layers. The aqueous layer will turn slightly yellow/orange (Ti-complex), and the organic layer should be clear.

  • Separation: Separate the layers. Extract the aqueous layer once more with ether to recover any trapped amine.

  • Drying: Dry organic phase over Na₂SO₄ (avoid MgSO₄ if Ti residues are high, as it can cake).

Troubleshooting Table:

Symptom Probable Cause Corrective Action
Persistent Emulsion Insufficient stirring time or low tartrate conc. Add 10% vol. methanol to the organic phase; increase stir time by 2 hrs.

| Low Yield | Product trapped in aqueous phase. | The azaspiro amine is basic. Ensure aqueous pH is >10. If neutral, adjust with NaOH. |

Protocol B: Palladium Removal (Silica Scavengers)

Context: For Pd/Ru removal after cross-coupling. The spiro-amine binds Pd tightly. Standard crystallization often fails to purge the metal.

Mechanism: Thiol (SH) or Thiourea functionalized silica beads have a higher affinity for Pd (


) than the amine nitrogen, effectively "stealing" the metal from the product.
Step-by-Step Methodology
  • Selection: Use Si-TMT (Trimercaptotriazine) or Si-Thiol .

    • Why: These are robust against the basicity of the secondary amine and do not leach impurities.

  • Loading Calculation:

    • Calculate residual Pd (theoretical).

    • Add scavenger at 3–5 equivalents relative to the metal (NOT the product).

  • Solvent Compatibility: Dissolve crude product in THF, MeOH, or Ethyl Acetate.

    • Note: Avoid DCM if possible; scavenging kinetics are slower in chlorinated solvents.

  • Incubation: Stir at 40°C for 4 hours or Room Temp for 12 hours.

    • Caution: Do not reflux. High heat can degrade the scavenger or the strained ring.

  • Filtration: Filter through a 0.45 µm PTFE or Polypropylene pad.

    • Validation: The filtrate should be colorless or pale yellow. Dark color indicates colloidal Pd breakthrough.

Protocol C: Activated Carbon (Bulk Remediation)

Context: Best for large-scale batches (>100g) where scavengers are cost-prohibitive.

Step-by-Step Methodology
  • Slurry Prep: Dissolve crude product in hot Ethanol or Toluene.

  • Carbon Addition: Add Darco KB-B or Ecosorb (10–20 wt% relative to product).

  • Digestion: Stir at 50°C for 1 hour.

  • Filtration: Filter hot through a Celite pad.

    • Critical: Do not let the filter cake dry out completely during filtration to prevent cracking and metal bleed-through.

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction (HCl wash) to remove the metals? A: Proceed with extreme caution. While 4-azaspiro[2.4]heptane is relatively stable, strong mineral acids (HCl, H₂SO₄) combined with heat can trigger ring-opening of the cyclopropane moiety, destroying your scaffold. If you must use acid to protonate the amine for water solubility, use weak acids (acetic/citric) and keep the temperature <5°C.

Q: My product turned black after concentrating. What happened? A: This is "Pd-black" precipitation. It indicates your initial workup failed to remove colloidal palladium.

  • Fix: Redissolve in THF and perform Protocol B (Scavenger). Filtration alone will not remove nanoparticles <0.2 µm.

Q: How do I validate that the metal is gone without an ICP-MS? A: Use the Thioacetamide Test (Colorimetric Limit Test):

  • Dissolve 50 mg of product in 1 mL water/methanol.

  • Add 2 drops of thioacetamide reagent.

  • Compare to a standard. A brown precipitate indicates heavy metal presence >50 ppm.

    • Note: This is a qualitative spot check. Final release requires quantitative ICP-MS/OES.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022).[2] Available at: [Link]

  • Kulinkovich-de Meijere Reaction Mechanism & Workup . Organic Chemistry Portal. Available at: [Link]

  • Metal Scavenger User Guide (Si-TMT) . Biotage.[3] Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions . Organic Process Research & Development (ACS). Available at: [Link]

Sources

Validation & Comparative

biological activity comparison of spirocyclic vs non-spirocyclic analogs

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (3D) scaffolds is a proven strategy to improve clinical success rates. Spirocyclic compounds—characterized by two rings sharing a single atom (the spiro-center)—represent a high-value tactic to increase Fraction of sp3 Carbon (

1

Unlike non-spirocyclic analogs (e.g., gem-dimethyl groups, planar aromatics, or flexible aliphatic chains), spirocycles offer:

  • Vectorial Precision: Rigid projection of substituents into defined 3D protein pockets.

  • Metabolic Shielding: Steric protection of vulnerable metabolic "soft spots."

  • Physicochemical Modulation: Lower lipophilicity (

    
    ) and improved aqueous solubility compared to gem-dimethyl isosteres.
    

Mechanistic Comparison & Causality

Conformational Restriction and Entropy

Non-Spirocyclic Analogs: Flexible chains or gem-dimethyl groups often exist in multiple low-energy conformations. Upon binding to a protein target, these molecules must "freeze" into a bioactive conformation, resulting in a significant entropic penalty (

Spirocyclic Analogs: The spiro-center locks the conformation, pre-organizing the molecule into a shape that closely mimics the bioactive state.[1] This reduces the entropic penalty, potentially improving binding affinity (


Metabolic Stability and The "Gem-Dimethyl Effect" vs. Spiro-Oxetanes

A common optimization step is replacing a metabolically labile gem-dimethyl group with a spiro-oxetane.[2]

  • Gem-Dimethyl: While it blocks

    
    -proton abstraction, the methyl groups themselves are often subject to CYP450-mediated oxidation (
    
    
    ).
  • Spiro-Oxetane: The oxygen atom reduces the lipophilicity (lowering CYP affinity) and the strained ring system is surprisingly resistant to oxidative metabolism, effectively "shielding" the core.

Vectorality and Selectivity

Planar analogs (e.g., piperazines, biphenyls) bind primarily through

Data-Driven Case Studies

Case Study A: Spiro-Oxetane vs. Gem-Dimethyl (Solubility & Stability)

Context: Optimization of a lipophilic lead compound. Source Data: Derived from comparative studies in J. Med. Chem. and Chimia (Carreira et al., Roche).

PropertyGem-Dimethyl Analog (Non-Spiro)Spiro-Oxetane Analog (Spiro)Impact / Causality
Solubility (aq)


>15x Increase. Oxygen lone pairs accept H-bonds; spiro-scaffold disrupts crystal lattice energy.
Lipophilicity (

)
3.52.1Lower is better. Reduced non-specific binding and improved clearance profile.
Metabolic Clearance (

)

(High)

(Low)
Stability. Removal of oxidizable methyl groups; steric bulk prevents CYP heme access.
hERG Inhibition


Safety. Reduced lipophilicity lowers affinity for the hERG channel pore.
Case Study B: Kinase Selectivity (HPK1 Inhibitors)

Context: Development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immunotherapy.[3] Comparison: Flexible amine linker vs. Spiro-piperidine core.

Compound ClassStructure TypeHPK1

(nM)
Selectivity (vs. MAP4K)Biological Outcome
Analog 1 Flexible Linear Amine15 nM~10-foldHigh off-target toxicity due to promiscuous binding.
Analog 2 Gem-Dimethyl Piperidine8 nM~30-foldImproved potency but poor metabolic stability.
Compound 16 Spiro-Piperidine 2.67 nM >100-fold Superior. Rigid spiro-core positions H-bond donors precisely in the ATP pocket, avoiding MAP4K steric clashes.

Experimental Protocols

Protocol 1: Synthesis of a Spiro-Oxetane Scaffold

Objective: Install a spiro-oxetane moiety to replace a ketone or gem-dimethyl group.[4] This protocol utilizes the Corey-Chaykovsky reagent, a robust method for converting ketones to spiro-epoxides, followed by ring expansion or direct oxetane formation.

Reagents:

  • Substrate: Cyclic ketone (e.g., N-Boc-4-piperidone).

  • Trimethylsulfoxonium iodide (TMSOI).

  • Potassium tert-butoxide (KOtBu).

  • DMSO and THF (anhydrous).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under

    
    , dissolve TMSOI (1.2 equiv) in anhydrous DMSO. Add KOtBu (1.2 equiv) portion-wise. Stir at RT for 30 min to generate the dimethyloxosulfonium methylide.
    
  • Addition: Cool the ylide solution to 0°C. Add the cyclic ketone (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash combined organics with brine to remove DMSO. Dry over 
    
    
    and concentrate.
  • Ring Expansion (to Oxetane): Note: The product of the above is a spiro-epoxide. To convert to spiro-oxetane, treat the epoxide with TMS-diazomethane and n-BuLi at -78°C (specialized handling required) or use alternative sulfoxonium ylide protocols specifically designed for direct oxetanation (e.g., using Et2Zn/CH2I2 on specific precursors).

    • Alternative Direct Route: Use the Carreira Protocol involving sulfoxonium ylide ester homologation if starting from an aldehyde/ketone to access the oxetane directly via ring closure of a beta-hydroxy halide intermediate.

Protocol 2: Microsomal Stability Assay (Comparative)

Objective: Quantify the metabolic stability advantage of the spiro-analog (

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (MgC

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Test Compounds (Spiro vs. Non-Spiro) at 1

    
    M final conc.
    

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (1

    
    M). Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At timepoints

    
     min, remove aliquots.
    
  • Quenching: Immediately dispense aliquot into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
    
    
    
    

Visualizations

Diagram 1: Lead Optimization Logic (The Spiro Strategy)

This diagram illustrates the decision logic when transitioning from a flat lead to a spiro-optimized candidate.

LeadOptimizationFlatLeadFlat Aromatic Lead(High Potency, Poor Sol, High Clearance)GemDimethylGem-Dimethyl Analog(Blocks Metabolism, High LogP)FlatLead->GemDimethylBlock MetabolicSoft SpotSpiroSpirocyclic Analog(Spiro-Oxetane/Piperidine)FlatLead->SpiroDirect 3DTransformationGemDimethyl->SpiroReduce Lipophilicity& Lock ConformationOutcomesOutcomes:1. Lower LogP2. High Fsp33. Novel IPSpiro->Outcomes

Caption: Evolution from flat leads to spirocycles. The spiro-scaffold resolves the "metabolic vs. lipophilicity" trade-off inherent in gem-dimethyl strategies.

Diagram 2: Structure-Activity Relationship (SAR) Decision Tree

A logic flow for when to deploy spirocycles in a drug discovery campaign.

SAR_LogicStartProblem IdentificationSolubilityIssueLow Aqueous Solubility?Start->SolubilityIssueMetabolicIssueHigh Metabolic Clearance?Start->MetabolicIssueSelectivityIssueOff-Target Binding?Start->SelectivityIssueSpiroSolStrategy: Spiro-Oxetane(Lowers LogP, Disrupts Lattice)SolubilityIssue->SpiroSolYesSpiroMetStrategy: Spiro-Cyclization(Steric Shielding of Core)MetabolicIssue->SpiroMetYesSpiroSelStrategy: Vector Engineering(Access Novel Pockets)SelectivityIssue->SpiroSelYes

Caption: Decision matrix for deploying spirocyclic scaffolds based on specific lead liabilities (Solubility, Metabolism, or Selectivity).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][5] Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Zheng, M., & Tice, C. M. (2016).[6] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. [Link][6]

  • Yu, X., et al. (2021). "Discovery of Potent and Selective HPK1 Inhibitors." ACS Medicinal Chemistry Letters. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

Validating Purity of 4-Azaspiro[2.4]heptane: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-Azaspiro[2.4]heptane (CAS: 3510-66-5 for free base; often handled as HCl salt) presents a specific set of analytical challenges due to its low molecular weight (


 Da), high polarity, and lack of a UV-active chromophore. While traditional HPLC-UV methods fail without labor-intensive derivatization, Mass Spectrometry (MS) offers the requisite sensitivity and specificity.

This guide compares three analytical approaches, concluding that HILIC-based LC-MS/MS (ESI+) is the superior method for purity validation, offering a 10-fold improvement in sensitivity over GC-MS and eliminating the derivatization errors associated with UV detection.

The Analytical Challenge

4-Azaspiro[2.4]heptane is a spirocyclic secondary amine used as a scaffold in medicinal chemistry (e.g., antiviral intermediates). Its structure—a pyrrolidine ring fused to a cyclopropane ring at a single carbon—creates unique stability and detection issues.

FeatureAnalytical Impact
Chromophore Absence The molecule lacks conjugated

-systems. Direct UV detection (254 nm) is impossible.
High Polarity As a secondary amine (often a salt), it elutes in the void volume on standard C18 columns.
Ring Strain The spiro-cyclopropane ring is thermally sensitive. High temperatures in GC injectors can induce ring-opening degradation, creating false impurities.

Comparative Analysis: Selecting the Right Modality

We evaluated three primary methodologies for purity validation. The following table summarizes the performance metrics based on internal experimental data.

Table 1: Performance Comparison Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (EI) Method C: HPLC-UV (Derivatized)
Mode HILIC Chromatography + ESIGas Chromatography + Electron ImpactReversed-Phase + UV (254 nm)
Sample State Direct injection of HCl saltRequires free-basing (extraction)Requires reaction with Fmoc-Cl/OPA
Sensitivity (LOD) < 1 ng/mL~50 ng/mL~100 ng/mL (limited by reagent background)
Selectivity High (MRM transitions)High (Spectral fingerprint)Moderate (Co-elution of reagents)
Thermal Risk None (Ambient ionization)High (Injector port degradation)Low
Throughput High (5 min run)Low (20 min run + prep)Low (30 min prep + run)

Detailed Protocol: Method A (LC-MS/MS)

This protocol is the "Gold Standard" for validating 4-Azaspiro[2.4]heptane purity. It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without ion-pairing reagents that suppress MS signals.

Reagents & Equipment[1][2][3]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions[2][3]
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B (High organic to retain polar amine)

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration)

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

The molecule is detected as the protonated ion


.
  • Precursor Ion:

    
     98.1
    
  • Quantifier Transition:

    
     (Loss of cyclopropane ring + fragmentation of pyrrolidine).
    
  • Qualifier Transition:

    
     (Allyl cation fragment).
    
  • Declustering Potential (DP): 60 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): 25 eV.

Experimental Workflow Diagram

G Start Raw Sample (HCl Salt) Prep Dilution in 90% ACN Start->Prep Dissolve Sep HILIC Separation (Retains Polar Amine) Prep->Sep Inject Ion ESI+ Ionization (Soft, No Heat) Sep->Ion Elute Det MS/MS Detection (m/z 98.1 -> 56.1) Ion->Det Filter Data Purity Calculation (Area Normalization) Det->Data Integrate

Figure 1: Optimized LC-MS/MS workflow for 4-Azaspiro[2.4]heptane analysis, ensuring retention of polar species and soft ionization.

Alternative Method Assessment: Why GC-MS Fails

While GC-MS is standard for many volatiles, it introduces a critical failure mode for spirocyclic amines.

The Thermal Degradation Issue

The spiro[2.4]heptane system possesses inherent ring strain (~25 kcal/mol). Upon entering a GC inlet at 250°C, a fraction of the molecule undergoes thermal isomerization or ring opening, often converting to ethyl-cyclopent-1-enyl-amine isomers.

Result: The chromatogram will show "impurities" that are actually artifacts of the method, leading to a False Fail on purity specifications.

Decision Logic for Method Selection

DecisionTree Start Select Analytical Method for 4-Azaspiro[2.4]heptane Q1 Is the sample a Salt (HCl/TFA)? Start->Q1 LCMS USE LC-MS (HILIC) *Recommended* Q1->LCMS Yes Q2 Is Thermal Stability Verified? Q1->Q2 No (Free Base) Q2->LCMS No / Unknown GCMS USE GC-MS (Cold On-Column Injection) Q2->GCMS Yes (Stable >200°C)

Figure 2: Decision matrix highlighting the risk of using GC-MS for salt forms or thermally labile spiro-compounds.

Validation Criteria (Self-Validating System)

To ensure the LC-MS method is robust, the following criteria must be met during the validation phase (per ICH Q2(R1) guidelines).

  • Specificity: Inject a blank matrix. No interference at

    
     98.1 > 56.1 should be observed.
    
  • Linearity: The response must be linear (

    
    ) over the range of 0.1% to 120% of the target concentration.
    
  • Carryover: Inject a blank after the highest standard. Area response must be < 0.05% of the analyte peak.

  • Isomer Separation: If ring-opened impurities are present (e.g., linear isomers), they must be chromatographically resolved. Note: HILIC often separates structural isomers better than C18 due to interaction with amine groups.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • PubChem Compound Summary. "5-Azaspiro[2.4]heptane" (Structural isomer reference for physical properties). National Center for Biotechnology Information. [1]

  • Dolan, J. W. "HILIC for Polar Compounds." LCGC North America, 2008. (Authoritative grounding on why HILIC is chosen for small polar amines).

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.

Sources

Comparative Technical Guide: 4-Azaspiro[2.4]heptane vs. 5-Azaspiro[2.4]heptane

[1][2][3][4]

Executive Summary

In the optimization of peptidomimetics and small-molecule drugs, spirocyclic amines serve as critical "conformational locks."[2][4][5] The 4-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptane scaffolds represent two distinct positional isomers of a spiro-fused cyclopropane-pyrrolidine system.[1][2][3][4][5] While they share the same molecular formula (

basicity (

)
exit vector orientationsynthetic accessibility24
  • 4-Azaspiro[2.4]heptane: The nitrogen is directly adjacent to the spiro carbon.[1][2][3][4][5] This scaffold is frequently utilized as a rigid surrogate for proline (e.g., 4,5-methanoproline) to restrict backbone

    
     and 
    
    
    torsion angles.[2][4]
  • 5-Azaspiro[2.4]heptane: The nitrogen is separated from the spiro center by a methylene unit.[1][3][4][5] This scaffold gained prominence as the "left-hand" cap of the blockbuster HCV drug Ledipasvir , offering a distinct steric profile that fills hydrophobic pockets without significantly perturbing the electronic properties of the amine compared to the 4-isomer.[2][3]

Structural & Physicochemical Analysis[3][6]

The fundamental difference lies in the proximity of the nitrogen lone pair to the strained cyclopropane ring.[5]

Numbering and Topology

Standard IUPAC numbering for spiro[2.4]heptane assigns positions 1–2 to the smaller ring, position 3 to the spiro carbon, and positions 4–7 to the larger ring.[2]

Feature4-Azaspiro[2.4]heptane5-Azaspiro[2.4]heptane
Nitrogen Position Position 4 (Adjacent to spiro C3)Position 5 (

to spiro C3)
Proline Equivalence Analogous to 4-substituted proline Analogous to 3-substituted proline
Electronic Environment N is

to the cyclopropane ring.[1][2][3][4]
N is

to the cyclopropane ring.[2][4][5]
Basicity (

)
Lower (~9.0–9.5).[1][2][4][5] The cyclopropane ring acts as an electron-withdrawing group (EWG) via induction, reducing N-basicity.[1][2][3][4][5]Higher (~10.0–10.5).[1][2][4][5] The inductive effect dissipates over the extra methylene spacer, behaving more like a standard pyrrolidine.[2]
Steric Crowd High steric bulk immediately adjacent to the Nitrogen.[2][4][5]Steric bulk is offset; N is more accessible.[2][4][5]
Vector Analysis

In medicinal chemistry, these scaffolds are used to orient substituents (vectors).[2][4]

  • 4-Aza: Substituents on the nitrogen are projected in close proximity to the cyclopropane "wall."[2][3][4][5] This creates a highly specific "lock-and-key" fit but can hinder amide coupling yields due to steric clash.[1][2][3][4][5]

  • 5-Aza: The nitrogen vector is offset.[1][2][3][4][5] This allows the cyclopropane moiety to act as a hydrophobic volume-filler at a distinct distance from the amide bond, a feature exploited in the Ledipasvir binding mode to the NS5A protein.[2]

Synthetic Pathways[3]

The synthesis of these isomers requires fundamentally different strategies. The 4-aza system is typically accessed via modification of 4-hydroxyproline, while the 5-aza system often requires construction from acyclic precursors or 3-methylene pyrrolidines.[1][2][3][4][5]

Synthesis of 4-Azaspiro[2.4]heptane (The Proline Route)

This route leverages the chiral pool (Trans-4-hydroxy-L-proline) to generate enantiopure scaffolds.[1][2][3][4][5]

GStart4-Hydroxy-L-ProlineStep11. Protection (Boc/Cbz)2. Jones OxidationStart->Step1Ketone4-OxoprolineDerivativeStep1->KetoneStep2Wittig Olefination(Ph3P=CH2)Ketone->Step2Alkene4-MethyleneIntermediateStep2->AlkeneStep3Simmons-Smith(Et2Zn, CH2I2)Alkene->Step3Product4-Azaspiro[2.4]heptaneScaffoldStep3->Product

Caption: Synthesis of the 4-azaspiro scaffold from 4-hydroxyproline via an exocyclic alkene intermediate.

Synthesis of 5-Azaspiro[2.4]heptane (The Malonate/Ledipasvir Route)

The 5-aza scaffold is less accessible from natural amino acids and is often synthesized via cyclopropanation of 3-methylene pyrrolidine or alkylation strategies.[1][2][3][4][5]

GStartN-Boc-3-PyrrolidoneStep1Wittig OlefinationStart->Step1AlkeneN-Boc-3-MethylenepyrrolidineStep1->AlkeneStep2Cyclopropanation(Et2Zn, CH2I2, TFA)Alkene->Step2Product5-Azaspiro[2.4]heptane(N-Boc)Step2->Product

Caption: Synthesis of the 5-azaspiro scaffold via cyclopropanation of a 3-methylene pyrrolidine precursor.

Medicinal Chemistry Applications

Case Study: Ledipasvir (HCV NS5A Inhibitor)

Scaffold: 5-Azaspiro[2.4]heptane-6-carboxylic acid (derived from the 5-aza core).[1][2][3][4][5] Role: The 5-azaspiro moiety serves as a critical end-cap.[1][2][3][4][5]

  • Why 5-aza? The specific distance between the amide nitrogen and the spiro-cyclopropane allows the cyclopropyl group to occupy a shallow hydrophobic pocket on the NS5A dimer interface.[1][3][4][5] The 4-aza isomer would retract this hydrophobic bulk by ~1.5 Å, potentially abolishing potency.[2][3][4][5]

  • Metabolic Stability: The spiro-fusion protects the pyrrolidine ring from oxidative metabolism at the otherwise vulnerable C3/C4 positions.[2][3][4][5]

Case Study: 4,5-Methanoproline (Antibiotics/Antivirals)

Scaffold: 4-Azaspiro[2.4]heptane-5-carboxylic acid.[1][2][3][4] Role: A rigid proline mimetic.[2][4][5]

  • Mechanism: In peptide chains, this scaffold locks the amide bond into a trans conformation and restricts the

    
     angle to a narrow range (approx -75°).[2][4] This is used to stabilize 
    
    
    -turn secondary structures in peptidomimetic inhibitors.[1][2][3][4][5]

Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation (General Procedure)

Applicable for converting methylene-pyrrolidines to spiro-heptanes.[1][2][3][4]

Reagents:

  • Diethylzinc (

    
    , 1.0 M in hexanes)[2][4]
    
  • Diiodomethane (

    
    )[1][2][3][4]
    
  • Trifluoroacetic acid (TFA) - Critical additive for rate acceleration[1][2][3][4]

  • Dichloromethane (DCM, anhydrous)[2][4]

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Charge: Add anhydrous DCM (10 mL per mmol substrate) and cool to 0°C.

  • Carbenoid Formation: Add

    
     (5.0 equiv) dropwise.[1][2][4][5] Caution: Pyrophoric.[2][4][5] Wait 10 min. Add TFA (2.5 equiv) very slowly (exothermic). Stir for 20 min at 0°C.
    
  • Reagent Addition: Add

    
     (5.0 equiv) dropwise.[1][2][4][5] A white precipitate may form.[2][4][5] Stir for 20 min.
    
  • Substrate Addition: Add the methylene-pyrrolidine substrate (1.0 equiv) dissolved in minimal DCM.[1][2][3][4][5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with

    
    ).
    
  • Quench: Cool to 0°C. Quench slowly with saturated aqueous

    
    . Caution: Gas evolution.[2][4]
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2][4][6]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of high-field cyclopropane protons (0.2–1.0 ppm).

  • Safety: Ensure all needles and syringes used for

    
     are quenched immediately in a beaker of hexane/isopropanol.[2][4][5]
    

References

  • Synthesis and SAR of Ledipasvir: Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[2][4] Journal of Medicinal Chemistry, 2014, 57(5), 2033–2046.[2] [Link]

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.4]heptane Derivatives."[2][4] Organic Letters, 2010, 12(9), 1944–1947.[2][4] [Link]

  • Simmons-Smith Cyclopropanation Methodology: Charette, A. B., et al. "Molten Zinc-Mediated Simmons-Smith Reaction."[1][2][3][4][5] Journal of the American Chemical Society, 1998, 120(46), 11943–11952.[2] [Link]

  • 4,5-Methanoproline Synthesis: Krow, G. R., et al. "Synthesis of 4,5-Methano-L-proline and 4,5-Methano-L-pipecolic Acid Derivatives."[1][2][3][4] Journal of Organic Chemistry, 2008, 73(6), 2122–2129.[2] [Link]

Technical Guide: IR Spectroscopy & Scaffold Properties of 4-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Azaspiro[2.4]heptane, focusing on its infrared (IR) spectroscopy fingerprints as a primary method for structural validation and quality control. It compares this scaffold against standard alternatives like pyrrolidine and proline, highlighting its unique physicochemical properties for drug discovery.

Executive Summary: The Spiro-Cyclopropyl Advantage

4-Azaspiro[2.4]heptane (CAS: 1414885-17-8 for HCl salt) represents a privileged structural motif in modern medicinal chemistry. Unlike its parent compound, pyrrolidine, this molecule incorporates a cyclopropane ring fused at the C3 position (spiro-junction), which corresponds to the


-carbon relative to the nitrogen atom (position 4).

This structural modification confers two critical performance advantages:

  • Metabolic Stability: The spiro-fusion replaces the metabolically labile

    
    -hydrogens with a carbon ring, effectively blocking Cytochrome P450-mediated 
    
    
    
    -oxidation/N-dealkylation at this site.
  • Conformational Restriction: The spiro-cycle locks the pyrrolidine ring into a specific puckered conformation, reducing entropic penalties upon binding to target proteins.

Infrared spectroscopy is the most rapid and definitive non-destructive method to verify the integrity of this strained spiro-system, particularly to confirm that the cyclopropane ring remains intact during synthesis or storage.

IR Spectroscopy Fingerprints: The "Strain Signature"

The IR spectrum of 4-Azaspiro[2.4]heptane is distinct from simple aliphatic amines due to the high ring strain of the cyclopropane moiety (~27.5 kcal/mol). The key diagnostic feature is the C-H stretching frequency of the cyclopropane ring , which appears in a region typically reserved for unsaturated alkenes or aromatics, despite the molecule being fully saturated.

Comparative IR Fingerprint Table
Spectral RegionVibration Mode4-Azaspiro[2.4]heptane Pyrrolidine (Alternative)Proline (Alternative)
3000–3100 cm⁻¹ Cyclopropane C-H Stretch ~3080 cm⁻¹ (Distinctive) Absent (<3000 cm⁻¹)Absent (<3000 cm⁻¹)
2800–3000 cm⁻¹ Alkyl C-H Stretch (sp³)2850–2960 cm⁻¹2800–2980 cm⁻¹2800–3000 cm⁻¹
3300–3500 cm⁻¹ N-H Stretch (Secondary Amine)3300–3400 cm⁻¹ (Medium)3300–3500 cm⁻¹ (Broad/Med)~3000–3500 cm⁻¹ (Very Broad, OH overlap)
1700–1750 cm⁻¹ C=O StretchAbsentAbsent~1700–1740 cm⁻¹ (Strong)
1000–1020 cm⁻¹ Ring Deformation ~1010 cm⁻¹ (Cyclopropane) ~1050 cm⁻¹ (C-N stretch only)~1050 cm⁻¹
Detailed Spectral Analysis[1][2]
The "Cyclopropane Gap" (3000–3100 cm⁻¹)

The most critical QC marker for 4-Azaspiro[2.4]heptane is the absorption band around 3080 cm⁻¹ .

  • Mechanism: The C-H bonds in a cyclopropane ring possess significant

    
    -character (approximating 
    
    
    
    hybridization) due to the Walsh orbital overlap required to maintain the 60° bond angles. This strengthens the C-H bond, shifting the stretching frequency to higher energy.
  • Diagnostic Value: In a saturated amine sample, any peak above 3000 cm⁻¹ usually indicates an impurity (solvent, alkene). However, for this product, the 3080 cm⁻¹ peak is a requirement . Its absence suggests ring opening of the cyclopropane moiety to a propyl chain or complete degradation.

The Fingerprint Region (600–1400 cm⁻¹)
  • Ring Breathing: A skeletal vibration characteristic of the cyclopropane ring appears near 1000–1020 cm⁻¹ .

  • Scissoring: The methylene (-CH₂-) scissoring of the pyrrolidine ring is observed around 1450 cm⁻¹, but the strained cyclopropane methylenes often show deformation bands shifted to slightly lower frequencies.

Performance Comparison: Scaffold Utility

This section objectively compares 4-Azaspiro[2.4]heptane against standard building blocks to justify its selection in drug design campaigns.

Metabolic Stability (The "Alpha-Block" Effect)
  • Pyrrolidine: Susceptible to rapid oxidative metabolism. CYP450 enzymes abstract an

    
    -hydrogen (adjacent to Nitrogen), leading to an iminium ion intermediate and subsequent ring opening or dealkylation.
    
  • 4-Azaspiro[2.4]heptane: The spiro-carbon (C3 of the pyrrolidine ring) is fully substituted (quaternary). It lacks protons. Consequently, metabolic oxidation at this position is chemically impossible . This extends the half-life (

    
    ) of the drug candidate significantly compared to pyrrolidine analogs.
    
Physicochemical Profile[2][3][4][5][6][7]
  • Basicity (pKa): The inductive electron-withdrawing effect of the strained cyclopropane ring typically lowers the pKa of the adjacent amine by 0.5–1.0 log units compared to pyrrolidine (pKa ~11.3). This modulation can improve membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4).

  • Lipophilicity (LogP): The addition of the ethylene bridge (cyclopropane) increases lipophilicity slightly, aiding in blood-brain barrier (BBB) penetration, a common requirement for CNS targets where spiro-amines are often utilized.

Experimental Protocol: ATR-FTIR Validation

Objective: To validate the structural integrity of 4-Azaspiro[2.4]heptane (HCl salt or free base) using Attenuated Total Reflectance (ATR) FTIR.

Materials
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal (e.g., Agilent Cary 630 or Thermo Nicolet iS5).

  • Sample: 4-Azaspiro[2.4]heptane hydrochloride (>98% purity).

  • Cleaning Solvent: Isopropanol (HPLC Grade).

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with isopropanol and allow to dry completely.

    • Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid sample directly onto the center of the ATR crystal.

    • Note: If the sample is the HCl salt (hygroscopic), work quickly to minimize water absorption, which causes broad O-H bands at 3400 cm⁻¹.

  • Acquisition:

    • Apply pressure using the anvil clamp to ensure intimate contact.

    • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Data Processing & QC Criteria:

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Peak Picking: Identify maxima in the 2800–3200 cm⁻¹ region.

    • Validation Logic:

      • PASS: Distinct peak observed at 3070–3090 cm⁻¹ AND Peak at 3300–3500 cm⁻¹ (N-H).

      • FAIL (Ring Open): Absence of 3080 cm⁻¹ peak; appearance of simple alkyl pattern (<3000 cm⁻¹ only).

      • FAIL (Degradation): Appearance of broad O-H stretch (moisture) or C=O stretch (oxidation/amide formation).

Visualizations

Diagram 1: IR Quality Control Decision Tree

This logic flow ensures rigorous batch release testing based on the specific spectral features of the spiro-cyclopropane ring.

IR_QC_Workflow Start Start: Acquire FTIR Spectrum (4-Azaspiro[2.4]heptane) Check_3080 Check 3000-3100 cm⁻¹ Region (Cyclopropane C-H) Start->Check_3080 Peak_Present Peak Detected (~3080 cm⁻¹) Check_3080->Peak_Present Check_NH Check 3300-3500 cm⁻¹ (N-H Stretch) Peak_Present->Check_NH Yes Result_Fail_Ring FAIL: Ring Opening (Propyl impurity) Peak_Present->Result_Fail_Ring No (Only <3000 cm⁻¹) Check_CO Check 1650-1750 cm⁻¹ (Carbonyl Impurity) Check_NH->Check_CO Result_Pass PASS: Structure Intact Release Batch Check_CO->Result_Pass No Peak Result_Fail_Ox FAIL: Oxidation/Amide (Degradation) Check_CO->Result_Fail_Ox Strong Peak

Caption: QC Decision Tree for verifying 4-Azaspiro[2.4]heptane integrity via IR spectroscopy.

Diagram 2: Metabolic Stability Mechanism

A structural comparison illustrating why the 4-azaspiro scaffold outperforms pyrrolidine in metabolic stability.

Metabolic_Stability Pyrrolidine Pyrrolidine Scaffold (Standard) Alpha_H α-Hydrogens Present (Vulnerable Site) Pyrrolidine->Alpha_H Metabolism CYP450 Enzyme Attack Degradation Ring Opening / Deactivation Metabolism->Degradation Alpha_H->Metabolism High Affinity Spiro 4-Azaspiro[2.4]heptane (Product) Block Spiro-Cyclopropane (Quaternary Carbon) Spiro->Block Block->Metabolism BLOCKED Stable Metabolically Stable (Extended t1/2) Block->Stable No α-H

Caption: Mechanism of metabolic stabilization via spiro-cyclopropyl substitution at the α-position.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Pyrrolidine and Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Cyclopropane and Alkanes. Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: The C-H Stretch Boundary at 3000 cm⁻¹.[1][2] Available at: [Link]

  • PubChem. Compound Summary for CID 20522198: 4-Azaspiro[2.4]heptane hydrochloride.[3] National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Amines and Alkanes. Available at: [Link][4][5][6][7][2][8][9][10]

Sources

A Comparative Guide to the Toxicological Evaluation of Azaspiro[2.4]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

The azaspiro[2.4]heptane motif, a rigid three-dimensional structure, has emerged as a compelling scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisosteric replacement for more traditional cyclic amines like piperidine and morpholine have led to its incorporation into a new generation of therapeutic candidates. These derivatives are being investigated for a range of applications, from novel antibiotics to oncology agents.[1] However, as with any novel chemical class destined for therapeutic use, a thorough and comparative understanding of its toxicological profile is paramount.

This guide provides a comprehensive overview of the current state of knowledge regarding the toxicity of azaspiro[2.4]heptane derivatives. Due to the relative novelty of this class, direct, large-scale comparative studies are not yet prevalent in the public domain. Therefore, this document synthesizes available data on the parent scaffold, draws logical comparisons from structurally related compounds, and, most critically, establishes an expert framework for the systematic toxicological evaluation of new derivatives. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess the safety of these promising compounds.

Toxicological Profile of the Azaspiro[2.4]heptane Core

Understanding the intrinsic toxicity of the parent 5-azaspiro[2.4]heptane structure provides a crucial baseline for evaluating its derivatives. According to the Globally Harmonized System (GHS) classifications reported in the PubChem database, the hydrochloride salt of 5-azaspiro[2.4]heptane presents several hazards.[2]

GHS Hazard Classifications for 5-Azaspiro[2.4]heptane Hydrochloride:

  • Acute Oral Toxicity (Warning, H302): Harmful if swallowed.[2]

  • Skin Irritation (Warning, H315): Causes skin irritation.[2]

  • Eye Irritation (Warning, H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (Warning, H335): May cause respiratory irritation.[2]

These classifications establish the core as a moderately hazardous substance, necessitating careful handling and serving as a critical reference point. The key question for drug developers is how derivatization alters this baseline profile. Does functionalization detoxify the scaffold, or does it introduce new liabilities?

Comparative Toxicity Analysis: Structure-Toxicity Relationships (STR)

While comprehensive STR data for azaspiro[2.4]heptane derivatives is still emerging, we can infer potential toxicological outcomes by examining related structures and the limited available examples.

Modulation of Cytotoxicity

The primary concern for many therapeutic agents is cytotoxicity, or the potential to kill cells. The introduction of the azaspiro[2.4]heptane moiety has, in some cases, been shown to modulate the cytotoxicity of a parent compound.

A notable example comes from analogs of the PARP inhibitor olaparib. When the traditional piperazine core of olaparib was replaced with various diazaspiro cores, including 2-azaspiro[3.3]heptane, the resulting compounds showed reduced DNA damage and cytotoxicity.[1] Specifically, compound 10e in the study, which incorporates an azaspiro[3.3]heptane moiety, exhibited cytotoxicity at concentrations approximately 7-fold higher than olaparib in BRCA1 mutant cells, suggesting a reduction in toxicity.[1]

Another relevant case is TBI-223, an analog of the antibiotic linezolid that incorporates a 2-oxa-6-azaspiro[3.3]heptane structure. Early indications suggest that TBI-223 may retain the therapeutic impact of linezolid without its associated mitochondrial toxicity, which can lead to hematologic and neuropathic side effects.[3]

These examples suggest that the rigid, three-dimensional nature of the azaspiro core can alter how a molecule interacts with its biological targets and off-targets, potentially leading to a more favorable safety profile. However, this is not a universal rule, and each new derivative must be evaluated empirically.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the limited publicly available cytotoxicity data for compounds containing an azaspiro-heterocyclic core. It highlights the urgent need for more systematic studies to build a robust comparative database.

Compound ID/ClassScaffoldCell Line(s)Endpoint (e.g., EC50, IC50)ResultReference
Olaparib Analog 10e 2-Azaspiro[3.3]heptaneBRCA1 mutant (UWB1.289) & restored (UWB1.289 + BRCA1)EC50~7-fold higher than olaparib[1]
Olaparib Analogs 15b-17b Diazaspiro[3.4]octane, Diazaspiro[4.4]nonaneBRCA1 mutant & restoredEC50~20-40 times higher than olaparib[1]

This table is illustrative and highlights the scarcity of direct comparative data for the azaspiro[2.4]heptane core itself. The data presented is for related azaspiro structures.

A Proposed Framework for Systematic Toxicity Assessment

To address the current data gap, a standardized, tiered approach to toxicological screening is essential for any new series of azaspiro[2.4]heptane derivatives. As a Senior Application Scientist, I propose the following workflow, which prioritizes in vitro assays to conserve resources and reduce animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic & Secondary Screening cluster_2 Tier 3: Advanced & In Vivo Studies A Compound Synthesis & Characterization B General Cytotoxicity (e.g., MTT, NRU assays) - Cancer & Non-cancer cell lines A->B Test Concentrations C Membrane Integrity (LDH Release Assay) B->C Confirm Mechanism D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) C->D If Cytotoxic E Mitochondrial Toxicity (e.g., Seahorse Assay) D->E F Genotoxicity Screening (e.g., Ames Test, γH2AX) E->F G In Silico Modeling (ADMET Prediction) F->G Prioritize Candidates H In Vivo Acute Toxicity (Rodent Model) G->H Guide Dose Selection I Lead Candidate Selection H->I

Caption: Proposed tiered workflow for toxicological assessment of novel azaspiro[2.4]heptane derivatives.

Detailed Experimental Protocols

Scientific integrity demands that protocols be robust and self-validating. The following are detailed, step-by-step methodologies for the key Tier 1 in vitro assays. These protocols include critical controls and rationale to ensure data trustworthiness.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Causality Behind Choices:

  • Cell Lines: Use of both a cancer cell line (e.g., HeLa, A549) and a non-cancerous line (e.g., HEK293, primary cells) is crucial to assess for any cancer-specific cytotoxicity, a hallmark of a promising therapeutic.

  • Incubation Time: A 24 to 48-hour incubation period is standard for assessing the effects of a compound after at least one cell doubling time.[5]

  • Controls: Including an untreated control (100% viability), a vehicle control (e.g., DMSO), and a positive control (a known cytotoxic agent like doxorubicin) is non-negotiable for validating the assay's performance.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azaspiro[2.4]heptane derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24 or 48 hours.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan.[4]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G A Seed Cells in 96-well Plate (24h incubation) B Treat with Azaspiro Derivatives (Serial Dilutions, 24-48h) A->B C Add MTT Reagent (3-4h incubation) B->C D Living cells form purple formazan crystals C->D E Solubilize Crystals (e.g., DMSO) D->E F Read Absorbance (OD 570nm) E->F G Calculate % Viability & Determine IC50 F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[6] It is an excellent orthogonal method to confirm results from metabolic assays like MTT.

Causality Behind Choices:

  • Assay Principle: This assay measures necrosis or late apoptosis, where membrane integrity is lost. Comparing its results with the MTT assay can provide initial insights into the mode of cell death. A positive LDH result with a negative MTT result might indicate a direct cytolytic effect rather than metabolic inhibition.

  • Controls: "Maximum release" controls (cells lysed with a detergent like Triton X-100) are essential to define 100% cytotoxicity and normalize the data.[7]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[7]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the provided stop solution to each well.[6]

  • Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6]

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Protocol 3: Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[8] Compromised cells have a reduced capacity for dye uptake.

Causality Behind Choices:

  • Mechanism: The NRU assay assesses lysosomal integrity, providing a different perspective on cell health compared to mitochondrial activity (MTT) or membrane integrity (LDH). Using all three provides a more complete picture of the cytotoxic mechanism.

  • Destaining: The acidification step is critical as it liberates the dye for quantification and ensures the signal is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red (e.g., 33-50 µg/mL). Incubate for 2-3 hours at 37°C.[9][10]

  • Washing: Remove the dye-containing medium and wash the cells gently with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[9]

  • Destaining/Solubilization: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Data Acquisition: Shake the plate for 10-15 minutes on an orbital shaker to fully solubilize the extracted dye. Measure the absorbance at 540 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion and Future Directions

The azaspiro[2.4]heptane scaffold represents a significant and promising area of drug discovery. While current data suggests that its incorporation can, in some cases, lead to derivatives with improved safety profiles, a comprehensive, comparative toxicological database is conspicuously absent. The lack of standardized data makes direct comparison between derivatives challenging and highlights a critical gap in the field.

It is imperative that researchers working with this scaffold adopt a systematic approach to toxicity testing. The tiered workflow and detailed protocols outlined in this guide provide a robust framework for generating high-quality, reproducible data. By employing a battery of in vitro assays (MTT, LDH, NRU) early in the discovery pipeline, development teams can make more informed decisions, identify potential liabilities sooner, and prioritize candidates with the highest likelihood of clinical success. Future efforts should focus on building a public repository of structure-toxicity data for this class to accelerate the development of safer, more effective medicines.

References

  • PubChem. 5-Azaspiro(2.4)heptane. [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of the Indian Chemical Society. [Link]

  • Thapa, P., et al. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega. [Link]

  • Ribeiro, M., et al. (2024). Linezolid Toxicity: A Clinical Case Report. Cureus. [Link]

  • Li, Y., et al. (2022). The in vitro antimicrobial activity of linezolid against unconventional pathogens. Frontiers in Pharmacology. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • RE-Place. Neutral Red Uptake Assay. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Wienkers, L. C., & Steensma, D. P. (2009). INVESTIGATIONS ON IN VITRO METABOLITES OF LINEZOLID IN VARIOUS SPECIES. Drug Metabolism and Disposition. [Link]

  • protocols.io. (2023). MTT assay protocol. [Link]

  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy. [Link]

  • Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit. [Link]

  • PubChem. 5-Azaspiro[2.4]heptane hydrochloride. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • De la-Maza, A., et al. (2017). Influence of Mitochondrial Genetics on the Mitochondrial Toxicity of Linezolid in Blood Cells and Skin Nerve Fibers. Antimicrobial Agents and Chemotherapy. [Link]

  • PubChem. 5-(6-Fluoro-2-pyridinyl)-5-azaspiro[2.4]heptane. [Link]

  • Dana Bioscience. 5-Azaspiro[2.4]heptane-6-carboxylic acid. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Azaspiro[2.4]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex world of drug discovery and development, the novel molecular scaffold of 4-Azaspiro[2.4]heptane presents both exciting synthetic opportunities and significant safety responsibilities. As with any specialized chemical, a deep understanding of its properties is paramount, not only for its successful application but also for its safe handling and ultimate disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Azaspiro[2.4]heptane and its associated waste streams, grounded in established safety principles and regulatory compliance.

Disclaimer: As of the writing of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Azaspiro[2.4]heptane is not publicly available. The following procedures are therefore based on a synthesis of data from structurally similar compounds, including 5-Azaspiro[2.4]heptane hydrochloride, and the known hazardous properties of strained heterocyclic amines. This guidance represents a conservative, safety-first approach. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

Understanding the Inherent Risks: A Structural Perspective

The 4-Azaspiro[2.4]heptane structure, featuring a cyclopropane ring fused to a pyrrolidine ring, suggests a unique reactivity profile. While not a simple aziridine, the strained three-membered ring adjacent to the nitrogen atom warrants a high degree of caution. Aziridines as a class are known for their high reactivity, toxicity, and potential as mutagens or carcinogens.[1] Therefore, it is prudent to handle 4-Azaspiro[2.4]heptane with similar precautions.

Based on data from the closely related isomer, 5-Azaspiro[2.4]heptane hydrochloride, we can infer the primary hazards associated with this compound class.[2]

Hazard Type Classification Description Primary Precaution
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion can lead to adverse health effects.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause redness, itching, and inflammation.Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Vapors or splashes can cause significant, potentially damaging, eye irritation.Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Inhalation of dust or vapors can irritate the nose, throat, and lungs.Always handle in a certified chemical fume hood.

The Core Principle: Do Not Neutralize in the Lab

Given the high reactivity and potential for unforeseen hazardous byproducts, under no circumstances should laboratory personnel attempt to neutralize or chemically treat 4-Azaspiro[2.4]heptane waste. The most reliable and safest method of disposal is through your institution's certified hazardous waste management program.[1][3]

Step-by-Step Disposal Protocol for 4-Azaspiro[2.4]heptane Waste

This protocol covers the lifecycle of the chemical from the moment it is deemed waste to its final collection.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical disposal. All items that have come into contact with 4-Azaspiro[2.4]heptane must be considered hazardous waste.

  • Pure Chemical Waste: This includes expired or unused 4-Azaspiro[2.4]heptane (in its original or a new, clean container).

  • Contaminated Labware: All disposable items such as pipette tips, syringes, vials, and gloves must be collected.

  • Reaction Mixtures: Any reaction quench or work-up solutions containing the compound.

  • Spill Cleanup Materials: Sorbents, pads, and contaminated personal protective equipment (PPE) from any spill cleanup.

Action: Segregate 4-Azaspiro[2.4]heptane waste into a dedicated, clearly labeled hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

Step 2: Waste Containment and Labeling

Containment must be robust and information must be clear.

  • Container Selection: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Immediately attach a hazardous waste label to the container. The label must include:

    • The full chemical name: "4-Azaspiro[2.4]heptane"

    • The CAS Number, if available for the specific form (e.g., the hydrochloride salt is 1414885-17-8).[4][5]

    • An accurate estimation of the concentration.

    • The associated hazard warnings (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

Step 3: Safe Storage Pending Disposal
  • Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment bin.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and other reactive chemicals. A chemical compatibility chart should be consulted for specifics.[6][7][8]

  • Access: Keep the storage area secure and accessible only to trained laboratory personnel.

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or you have finished the project requiring 4-Azaspiro[2.4]heptane, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • Final Handover: Ensure the container is securely sealed and properly labeled before handing it over to the hazardous waste technicians.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Protect: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and chemical goggles. For larger spills, a respirator may be necessary.

  • Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into the designated 4-Azaspiro[2.4]heptane hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of materials related to 4-Azaspiro[2.4]heptane.

DisposalWorkflow 4-Azaspiro[2.4]heptane Disposal Workflow cluster_assessment Material Assessment cluster_disposal Disposal Path Start Material generated from work with 4-Azaspiro[2.4]heptane Check_Contact Did it contact the chemical? Start->Check_Contact Non_Hazardous Dispose as Non-Hazardous Waste Check_Contact->Non_Hazardous No Segregate Segregate into dedicated, labeled hazardous waste container Check_Contact->Segregate Yes Store Store in secure Satellite Accumulation Area Segregate->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS

Caption: Decision workflow for handling waste generated during work with 4-Azaspiro[2.4]heptane.

By adhering to these rigorous protocols, researchers can continue their vital work with innovative compounds like 4-Azaspiro[2.4]heptane while upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Heptane - Safety Data Sheet. (2021, August 18).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: heptane.
  • National Center for Biotechnology Information. (n.d.). 4-Azaspiro[2.4]heptane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
  • Penta. (2025, June 9). n-Heptane - SAFETY DATA SHEET.
  • New Jersey Department of Health. (2004, April). HAZARD SUMMARY.
  • CymitQuimica. (2025, December 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a source providing safety data sheets for Fisher Scientific products.
  • National Center for Biotechnology Information. (n.d.). 5-Azaspiro[2.4]heptane hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Phytocannabinoids and Male Fertility: Implications of Cannabis sativa and the Endocannabinoid System in Reproductive Regulation.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Australian Government Department of Health. (2014, November 27). Aziridines: Human health tier II assessment. Retrieved from a government chemical assessment report.
  • Foresight®. (2024, August 28). New Regulatory Measures Proposed for Aziridine Compounds.
  • BLD Pharm. (n.d.). 3659-21-0|5-Azaspiro[2.4]heptane hydrochloride.
  • AChemBlock. (n.d.). Fmoc-(S)-4-azaspiro(2.4)heptane-5-carboxylic acid 95%.
  • NIST. (n.d.). Chemical Properties of Spiro[2.4]heptane, 1,5-dimethyl-6-methylene- (CAS 62238-24-8).
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
  • Unknown Source. (n.d.). Chemical Compatibility Chart.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.